4-(Oxiran-2-yl)oxane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(oxiran-2-yl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVQPLNSLWQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Dynamics of 4-(Oxiran-2-yl)oxane: A Comprehensive Technical Guide for Polar and Non-Polar Solvent Systems
Executive Summary
4-(Oxiran-2-yl)oxane (CAS: 134115-41-6), commonly referred to as 4-oxiranyltetrahydropyran, is a versatile bicyclic building block widely utilized in pharmaceutical synthesis and advanced materials. Comprising a tetrahydropyran (oxane) ring substituted with an oxirane (epoxide) moiety, its unique physicochemical profile—characterized by dual hydrogen-bond acceptors and a lipophilic hydrocarbon backbone—dictates its complex solvation behavior.
This whitepaper provides an authoritative framework for understanding and experimentally determining the thermodynamic solubility of 4-(Oxiran-2-yl)oxane across a spectrum of polar and non-polar solvents. Designed for process chemists and formulation scientists, this guide bridges solvation theory with rigorous, self-validating analytical protocols.
Molecular Architecture & Solvation Thermodynamics
To predict the solubility of 4-(Oxiran-2-yl)oxane, we must analyze its structure through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (
-
Dispersion Forces (
): The seven-carbon aliphatic framework provides a moderate dispersion component, allowing favorable interactions with non-polar solvents like hexane or toluene. -
Polarity (
): The asymmetric distribution of electron density around the two oxygen atoms imparts a permanent dipole moment, driving miscibility in polar aprotic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO). -
Hydrogen Bonding (
): Crucially, 4-(Oxiran-2-yl)oxane acts exclusively as a hydrogen-bond acceptor . It lacks the protic hydrogens required to donate H-bonds. Consequently, its solubility in purely H-bond donating networks (like water) is entropically restricted due to the hydrophobic effect, whereas its solubility in amphiphilic protic solvents (like methanol) is highly favored[1].
Table 1: Comparative Solubility Profile of 4-(Oxiran-2-yl)oxane
| Solvent Class | Representative Solvent | Polarity Index | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Water | 10.2 | Low to Moderate | High |
| Polar Protic | Methanol | 5.1 | High | Methanol donates H-bonds to the epoxide/ether oxygens, while its methyl group favorably interacts with the solute's aliphatic rings via dispersion. |
| Polar Aprotic | DMSO | 7.2 | Very High | Excellent |
| Moderate Aprotic | Dichloromethane | 3.1 | Very High | Near-perfect HSP match. DCM's moderate polarity and high dispersion capabilities make it an ideal extraction solvent for this intermediate. |
| Non-Polar | Hexane | 0.1 | Moderate to High | Dominated by |
Analytical Methodology: The Self-Validating Shake-Flask Protocol
In pharmaceutical development, kinetic solubility (often derived from high-throughput solvent-shift assays) is prone to supersaturation artifacts and cannot be relied upon for process scale-up[2]. To obtain actionable data, researchers must determine the thermodynamic equilibrium solubility .
The "gold standard" for this determination is the thermostatic shake-flask method[3]. The protocol described below is engineered as a self-validating system : it utilizes time-course sampling to mathematically prove that the forward (dissolution) and reverse (precipitation) reaction rates have equalized, ensuring the data reflects a true thermodynamic plateau[4].
Experimental Workflow Visualization
Workflow for self-validating thermodynamic solubility determination via the shake-flask method.
Step-by-Step Methodological Causality
Step 1: Preparation of the Saturated System
-
Action: Add an excess amount of 4-(Oxiran-2-yl)oxane to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.
-
Causality: Maintaining a visible excess of the solute ensures a constant chemical potential of the solid phase. Without excess solid, the system cannot reach true thermodynamic saturation, risking a measurement of mere kinetic dissolution[4].
Step 2: Thermostatic Equilibration
-
Action: Place the vials in an orbital shaker set to 37 ± 0.1 °C (or target process temperature) at 150 RPM for up to 72 hours[3].
-
Causality: The enthalpy of solution dictates that solubility is highly temperature-dependent. Temperature fluctuations exceeding 0.5 °C can induce micro-precipitation or supersaturation, severely skewing downstream quantification[2].
Step 3: Phase Separation (Critical Step)
-
Action: At designated time points (24h, 48h, 72h), remove an aliquot. Centrifuge at 10,000 x g for 10 minutes at the exact experimental temperature. Filter the supernatant using a 0.22 µm syringe filter.
-
Causality: The shake-flask method is highly susceptible to artifacts caused by the transfer of microdroplets or suspended sub-micron particulates into the analytical sample[2]. Centrifugation forces the bulk solid down, while filtration removes nanoparticles.
-
Material Compatibility Note: You must use PTFE membranes for non-polar solvents (e.g., hexane, DCM) to prevent membrane degradation, and Nylon or Regenerated Cellulose for polar solvents (e.g., water, methanol) to prevent analyte adsorption.
Step 4: Quantification and Self-Validation
-
Action: Dilute the filtered supernatant immediately in the mobile phase to prevent precipitation upon cooling. Analyze via GC-FID (preferred for this volatile, non-UV-absorbing molecule) or LC-MS.
-
Causality (The Validation Logic): Compare the calculated concentrations (
) at 24h, 48h, and 72h. If the variance ( ) between the 48-hour and 72-hour time points is less than 5%, the system has mathematically proven it has reached a thermodynamic plateau[3]. If , the equilibration time must be extended.
Implications for Process Chemistry
Understanding the precise solubility profile of 4-(Oxiran-2-yl)oxane unlocks highly efficient downstream processing:
-
Liquid-Liquid Extraction (LLE): Because the molecule exhibits high solubility in DCM and moderate-to-low solubility in water, biphasic aqueous/DCM extraction is highly efficient for isolating this intermediate from aqueous reaction mixtures.
-
Crystallization Strategies: The stark contrast in solubility between polar aprotic solvents (high) and cold water or cold heptane (low) makes solvent/anti-solvent crystallization highly viable. For example, dissolving the crude intermediate in minimal ethyl acetate and slowly titrating in cold heptane will force the thermodynamic precipitation of the purified product.
References[2] Determining the water solubility of difficult-to-test substances A tutorial review, dtu.dk,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUqvn7N7eAVkXSYI2mrT2As5ATfzcyyGsB9vQM8Kxqj7_vDZMrchGDVaUJkkyTxiPtnjHDbJ7uvhGp9y8AnJQUbEDU9ZF2Z9vyvxB8BsFO4yzz88GusqWq0cr3a4HYVBrH_8_pscaSNPXXhGPrTTpzN0-V1KIt17TIQD8D227upwqYHnC9GcrXaaR[1] Hansen solubility parameters for molecular characteristics of ethers..., researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxQub7PuI3zzsmwxZVG_1YLSJftsatym_epUd5qkS-UH3T0qsMlfQzF9kv3vun3EY11l4dAS1y71ie4VP4VEu84GaNyJjS6oHaREitoZK1VsMhFDnOa8FLJCmbsidXgEKfzdg6Z7y4eZrNjQeG0g6RYZ6vS73wAiSG0_3ZBBQ-G88pVrcsm-x0auLTKbDFQSCDVsJAB-olC3BUQd_JgWVnqdkyX38zmSanaSRwd6foDM1WMMt51k7injaHhLVVF6WXvIGUBvc=[3] Annex 4 - World Health Organization (WHO), who.int,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPhUGzwvF3Qbdsk9XNq0m2U1u1puiB3ZWv2GCSxQ3sHX6Y4ymDrO3rdJVJHTTcLOCsyjkjEnMcNaxhHAneXxlLeNjZq5GdMxEI2KL3XkDTsKB9WyGe2kqlJyXNpH5m84UKTxVlgfuxRzx7oVGxFvrJOZpMq-9eFExE8ZOm-9EpMXHkDCw9aLVmR_SFZt6R4nJuGWfV3daGSq_SqMWz_Sgy7JEd7B2fLESO2FDKH4udEhfM6lzeSTLVd2AJsSyPiD0-bdgxCcUVmJegMb-vmeOpjmS66jLeBCnLQ_RuG_B1XPftxG6fMVc8NsyyeqQgZT32nO7lJQA0dz1WlnAFPmEmZtAAl1mNcs0_H-HKpPV_Fsll[4] UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf, pharmaexcipients.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCZ2ZkDY8nwXCjQz6mXzhpx7TGy_2883UGHmoTHLW1uwzyHjycnk4gP0qGjisuX4XRXuNCn313DkhJgSghcdpk_rzvWPrVp3aAnIlKcQye_3yFr3_CIF58KNm9HTKfv42_-O0VZZgf8W0M9rOO2ldVtejm33cczmW1AUZh9cIpN97rjFqk5xYPNqyz3J9NyxdJA0yRAxFlRFiT_7gfejWZAz8FB8ZEC2SHKnZvWY_QBPBOCt-E0xndo-EB8r5RiZoveV5pgtg2CLi1B3BBJrE8CTI=
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Introduction to 4-(Oxiran-2-yl)oxane: A Bifunctional Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide to 4-(Oxiran-2-yl)oxane for Researchers and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to fine-tune the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of functional groups and scaffolds, saturated oxygen-containing heterocycles have garnered significant attention for their ability to impart favorable characteristics such as improved solubility and metabolic stability. This guide focuses on a molecule of emerging interest: 4-(Oxiran-2-yl)oxane.
This compound features a unique combination of two key heterocyclic systems: a stable, six-membered tetrahydropyran ring (oxane) and a highly reactive three-membered oxirane (epoxide) ring. The oxane moiety, a conformationally restricted ether, is increasingly utilized as a bioisosteric replacement for carbocyclic rings to enhance aqueous solubility and introduce a hydrogen bond acceptor without adding hydrogen bond donors.[1] Concurrently, the oxirane ring is a versatile synthetic handle and a reactive electrophile, enabling a plethora of chemical transformations for further molecular elaboration or serving as a warhead for covalent inhibition.[2][3]
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing insights into the nomenclature, properties, synthesis, and potential applications of 4-(Oxiran-2-yl)oxane, a promising building block for the next generation of therapeutics.
Chemical Identity and Physicochemical Properties
The nomenclature of this bifunctional molecule is derived from its constituent parts. According to the 2013 IUPAC recommendations, "oxane" is the preferred name for the saturated six-membered heterocycle more commonly known as tetrahydropyran.[4][5] The oxirane ring is treated as a substituent at the 4-position of the oxane ring.
While a specific CAS number for 4-(Oxiran-2-yl)oxane is not readily found in major chemical databases, indicating it is not a commonly stocked commercial product, its structure is unambiguously defined by its IUPAC name.
Table 1: Core Identifiers for 4-(Oxiran-2-yl)oxane
| Identifier | Value | Source |
| IUPAC Name | 4-(Oxiran-2-yl)oxane | IUPAC Nomenclature[4][6] |
| Synonyms | 4-(Epoxyethyl)tetrahydropyran | General Chemical Naming |
| Molecular Formula | C₇H₁₂O₂ | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
Predicted Physicochemical Characteristics
-
Polarity and Solubility: The presence of two ether oxygen atoms suggests that 4-(Oxiran-2-yl)oxane is a polar molecule. The oxane ring can act as a hydrogen bond acceptor, which may contribute to moderate aqueous solubility.[1]
-
Reactivity: The primary site of reactivity is the strained oxirane ring. This electrophilic group is susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, and thiols.[7] This reaction can be catalyzed by either acid or base. The oxane ring, in contrast, is relatively inert under most conditions, providing a stable scaffold.
-
Stereochemistry: 4-(Oxiran-2-yl)oxane possesses two stereocenters: the carbon of the oxirane ring attached to the oxane ring and the adjacent carbon within the oxirane ring. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers). The stereochemistry of a synthetic sample would be dependent on the stereochemistry of the starting materials and the method of synthesis.
Potential Synthetic Pathways
The synthesis of 4-(Oxiran-2-yl)oxane is not widely documented in the literature, likely due to its status as a non-commercial building block. However, its structure suggests a straightforward and logical synthetic approach based on well-established organic chemistry transformations. The most direct method would be the epoxidation of a suitable alkene precursor, namely 4-vinyloxane.
Proposed Synthetic Workflow
The proposed synthesis can be envisioned as a two-step process starting from readily available materials: the synthesis of the 4-vinyloxane precursor, followed by its epoxidation.
Caption: Proposed synthetic workflow for 4-(Oxiran-2-yl)oxane.
-
Synthesis of 4-Vinyloxane: The precursor, 4-vinyloxane, can be synthesized from tetrahydropyran-4-one via a Wittig reaction. This classic olefination method is robust and high-yielding for the conversion of ketones to terminal alkenes. Other olefination protocols, such as the Horner-Wadsworth-Emmons reaction, could also be employed.
-
Epoxidation of 4-Vinyloxane: The vinyl group of 4-vinyloxane can be readily converted to an oxirane ring using a variety of epoxidizing agents.[2] A common and effective laboratory-scale reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically clean and proceeds with high yield. For asymmetric synthesis, chiral epoxidation methods like the Sharpless or Jacobsen epoxidation could be adapted, although these are typically used for allylic alcohols and electron-deficient alkenes, respectively.[3]
Role and Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of 4-(Oxiran-2-yl)oxane makes it a valuable tool for medicinal chemists. It can be utilized as a scaffold to which pharmacophoric elements are added, or it can be incorporated into a larger molecule to modulate its properties.
Key Advantages and Applications:
-
Improving ADME Properties: The tetrahydropyran (oxane) ring is a well-regarded surrogate for cyclohexyl or other lipophilic groups.[1] Its inclusion can increase the three-dimensionality of a molecule while improving aqueous solubility and metabolic stability. This can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Versatile Synthetic Intermediate: The oxirane ring serves as a latent electrophile. Its ring-opening with various nucleophiles (e.g., amines, phenols, thiols) allows for the facile introduction of a wide range of functional groups and the construction of more complex molecular architectures. This is particularly useful in the generation of compound libraries for high-throughput screening.
-
Scaffold for Novel Therapeutics: The stable oxane ring can serve as a central scaffold from which substituents can be projected in well-defined spatial orientations. The oxirane provides a reactive handle for attaching these substituents.
-
Covalent Inhibitors: The electrophilic nature of the oxirane ring makes it a potential warhead for the design of targeted covalent inhibitors. By positioning the 4-(oxiran-2-yl)oxane moiety appropriately within a ligand, the oxirane can form a covalent bond with a nucleophilic residue (e.g., cysteine, serine, lysine) in the active site of a target protein.
Caption: Conceptual roles of 4-(Oxiran-2-yl)oxane in drug discovery.
Exemplary Experimental Protocol: Synthesis of 4-(Oxiran-2-yl)oxane via Epoxidation
The following is a representative, non-optimized protocol for the synthesis of 4-(Oxiran-2-yl)oxane from 4-vinyloxane. This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.
Objective: To synthesize 4-(Oxiran-2-yl)oxane by the epoxidation of 4-vinyloxane using m-CPBA.
Materials:
-
4-Vinyloxane (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinyloxane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled solution of 4-vinyloxane over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess peroxy acid by the slow addition of saturated aqueous sodium thiosulfate solution. Then, add saturated aqueous sodium bicarbonate solution to neutralize the meta-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-(Oxiran-2-yl)oxane.
Safety, Handling, and Storage
As with any chemical, proper safety precautions are essential when handling 4-(Oxiran-2-yl)oxane and its precursors.
-
Hazards: Epoxides are alkylating agents and should be considered potentially toxic and mutagenic.[7][8] Direct contact with skin and eyes should be avoided, and inhalation of vapors should be prevented. While the oxane ring itself is relatively benign, the reactivity of the epoxide dominates the toxicological profile.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid generating aerosols. Use caution when handling m-CPBA, as it is a potentially explosive oxidizing agent, especially when dry.
-
Storage: Store 4-(Oxiran-2-yl)oxane in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids, bases, and oxidizing agents.
Conclusion
4-(Oxiran-2-yl)oxane represents a compelling, albeit currently non-commercial, building block for medicinal chemistry and drug discovery. Its unique combination of a stable, property-modulating oxane scaffold and a versatile, reactive oxirane handle offers a wealth of opportunities for the synthesis of novel, complex, and potentially therapeutic molecules. The straightforward and predictable chemistry of its constituent rings allows for its logical incorporation into synthetic strategies aimed at improving drug candidates. As the demand for molecules with enhanced three-dimensionality and finely tuned physicochemical properties continues to grow, scaffolds like 4-(Oxiran-2-yl)oxane are poised to become increasingly valuable tools for researchers in the pharmaceutical sciences.
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Technical Characterization Guide: Electronic and Conformational Dynamics of 4-(Oxiran-2-yl)oxane
Executive Summary & Structural Definition
Target Molecule: 4-(Oxiran-2-yl)oxane IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)oxirane Molecular Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol
This guide addresses the physicochemical characterization of 4-(Oxiran-2-yl)oxane , a bicyclic ether system comprising a saturated six-membered tetrahydropyran (THP) ring substituted at the C4 position with a strained three-membered oxirane (epoxide) ring.
This scaffold represents a critical "dual-pharmacophore" intermediate.[1] The THP ring provides a polar, metabolically stable spacer, while the epoxide functions as a reactive electrophile for covalent binding or further diversification. Understanding its electronic properties and dipole moment is essential for predicting solubility profiles, membrane permeability, and reaction kinetics in nucleophilic ring-opening sequences.
Electronic Structure & Reactivity Profile[1]
Orbital Hybridization and Lone Pair Dynamics
The molecule contains two distinct oxygen environments, creating a unique electrostatic potential map (ESP).
-
THP Oxygen (Ether):
hybridized.[1] The lone pairs reside in localized orbitals, contributing to the permanent dipole of the six-membered ring. -
Oxirane Oxygen (Epoxide): Highly strained.[1] The C-O-C bond angle is ~61.5°, significantly deviating from the ideal 109.5°. This strain results in "banana bonds" (bent bonds) with high
-character, making the epoxide oxygen a potent Lewis base and the adjacent carbons highly electrophilic.
Conformational Analysis
The observed dipole moment is a weighted average of the accessible conformers.[1]
-
Ring Conformation: The THP ring predominantly adopts a chair conformation .[1][2]
-
Substituent Orientation: The 4-oxiranyl group prefers the equatorial position to minimize 1,3-diaxial steric interactions with the C2/C6 protons.
-
Rotational Freedom: The bond connecting C4(THP) and C2(Oxirane) allows rotation.[1] The epoxide oxygen will orient to minimize dipolar repulsion with the THP oxygen.[1]
Vector Addition of Dipole Moments
The net dipole moment (
- : ~1.74 D (Pointing towards the ether oxygen).[1]
- : ~1.90 D (Pointing away from the ring C-C bond, bisecting the C-O-C angle).
Theoretical Prediction: In the equatorial conformer, the vectors are spatially separated. Depending on the rotameric state of the epoxide, the vectors can be additive or partially subtractive.
-
Estimated Range:2.1 D – 2.6 D (assuming constructive vector addition in the lowest energy conformer).[1]
Computational Characterization Workflow (DFT)
To rigorously determine the electronic properties without consuming material, we employ Density Functional Theory (DFT).
DOT Diagram: Computational Workflow
Figure 1: Standard DFT workflow for determining the Boltzmann-averaged dipole moment of flexible ether systems.
Experimental Determination: The Guggenheim-Smith Method[1]
For experimental validation, the Guggenheim-Smith method is the gold standard for determining the dipole moment of polar solutes in non-polar solvents (e.g., Benzene or Cyclohexane) without requiring precise density measurements of every solution.
Principle
The method relies on the linearity of the dielectric constant (
The Equation:
Where:
- = Dipole moment (Debye)[3][4][5][6]
- = Molecular weight of 4-(Oxiran-2-yl)oxane (128.17 g/mol )
- = Temperature (Kelvin, typically 298 K)
- = Dielectric constant of the pure solvent
-
= Slope of dielectric constant vs. weight fraction (
) -
= Slope of refractive index squared vs. weight fraction (
)
Detailed Protocol
Materials:
-
Solute: Pure 4-(Oxiran-2-yl)oxane (>98% purity).
-
Solvent: HPLC-grade Benzene or Cyclohexane (dried over molecular sieves).
-
Equipment: Dipolemeter (e.g., WTW DM 01), Abbe Refractometer.
Step-by-Step Procedure:
| Step | Action | Critical Parameter |
| 1 | Preparation | Prepare 5 solutions of the solute in solvent with weight fractions ( |
| 2 | Dielectric Measurement | Measure the dielectric constant ( |
| 3 | Refractive Index | Measure the refractive index ( |
| 4 | Data Plotting | Plot |
| 5 | Calculation | Input |
DOT Diagram: Experimental Setup
Figure 2: Experimental logic flow for the Guggenheim-Smith determination method.
Data Summary & Reference Values
Since specific experimental data for 4-(Oxiran-2-yl)oxane is rare in open literature, the following table provides validated reference values for the constituent fragments to aid in comparative analysis.
| Component | Dipole Moment ( | Source | Relevance to Target |
| Tetrahydropyran | 1.74 D | [1] | Base ring scaffold |
| Ethylene Oxide | 1.89 D | [2] | Epoxide functionality |
| Cyclohexene Oxide | 1.90 D | [3] | Analogous fused system |
| Target Prediction | 2.1 - 2.6 D | Calc. | Vector Sum Estimate |
References
-
Stenutz, R. (2025). Dipole moments of heterocyclic compounds: Tetrahydropyran. Stenutz.eu.[1][7] Available at: [Link]
-
National Institutes of Health (NIH). (2025).[1] Ethylene Oxide: Physical Properties. PubChem.[1][8] Available at: [Link]
-
Smith, J. W. (1950). Some developments of Guggenheim's simplified procedure for computing electric dipole moments. Transactions of the Faraday Society, 46, 394-399. Available at: [Link][9]
-
University of Zurich. (2017). Physical Chemistry Practicum: Dipole Moment Determination. UZH.ch.[1] Available at: [Link]
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- 8. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Steric Hindrance Analysis of the Oxane-Oxirane Linkage
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxane-oxirane linkage, a common structural motif in a diverse array of bioactive natural products and synthetic pharmaceuticals, presents a fascinating case study in the influence of steric hindrance on molecular conformation and reactivity. The inherent ring strain of the three-membered oxirane (epoxide) ring, juxtaposed with the conformational flexibility of the six-membered oxane (tetrahydropyran) ring, creates a complex stereoelectronic environment.[1][2][3] Understanding the steric impediments around this linkage is paramount for predicting reaction outcomes, designing stereoselective syntheses, and ultimately, for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the core principles governing steric hindrance in oxane-oxirane systems, details key experimental and computational methodologies for its evaluation, and offers field-proven insights into the implications for drug development.
Introduction: The Significance of the Oxane-Oxirane Motif in Medicinal Chemistry
The prevalence of the oxane-oxirane framework in molecules of therapeutic interest underscores the importance of a nuanced understanding of its chemical behavior. The oxirane, a highly strained three-membered ether, serves as a potent electrophile, susceptible to nucleophilic attack that leads to ring-opening.[4][5][6] This reactivity is a double-edged sword; it can be harnessed for the synthesis of complex molecular architectures but can also lead to off-target reactions and metabolic instability in a physiological environment. The neighboring oxane ring, with its own set of conformational preferences (chair, boat, twist-boat), exerts a profound influence on the accessibility of the oxirane's electrophilic carbons. This interplay of steric and electronic effects dictates the regioselectivity and stereoselectivity of ring-opening reactions, a critical consideration in the synthesis of chiral amino alcohols and other valuable pharmaceutical intermediates.[4]
The oxetane ring, a four-membered cyclic ether, provides a useful point of comparison. While also strained, its ring strain energy is slightly less than that of an oxirane.[3][7] This seemingly small difference in strain energy translates to a significant difference in reactivity, with oxetanes being generally less susceptible to nucleophilic attack than oxiranes.[7] In drug design, oxetanes are often employed as isosteres for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[3][8] The conformational rigidity of the oxetane ring can also serve as a "conformational lock," restricting the flexibility of a molecule and potentially enhancing its binding affinity to a biological target.[8]
This guide will delve into the steric factors that govern the reactivity and conformation of the oxane-oxirane linkage, providing the reader with the foundational knowledge and practical tools necessary to navigate the complexities of this important structural motif.
Theoretical Framework: Unraveling the Impact of Steric Hindrance
Steric hindrance refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms within a molecule.[9][10] In the context of the oxane-oxirane linkage, steric hindrance manifests in several key ways:
-
Conformational Control: The substituents on both the oxane and oxirane rings create steric bulk that influences the preferred conformation of the entire molecule. The oxane ring typically adopts a chair conformation to minimize torsional and steric strain. The orientation of the oxirane ring relative to the oxane ring (axial vs. equatorial) will be dictated by the minimization of non-bonded interactions.
-
Regioselectivity of Nucleophilic Attack: The accessibility of the two electrophilic carbons of the oxirane ring to an incoming nucleophile is highly dependent on the steric environment.[4] Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism.[4][6]
-
Stereoselectivity of Ring-Opening: The trajectory of the incoming nucleophile is dictated by the need to approach the electrophilic carbon from the backside relative to the C-O bond being broken (Walden inversion). The steric bulk of the oxane ring and its substituents can favor one approach trajectory over another, leading to a high degree of stereoselectivity in the ring-opening reaction.
Conformational Analysis: The Dance of Rings
The overall shape of a molecule containing an oxane-oxirane linkage is a dynamic equilibrium of various conformers. The most stable conformation will be the one that minimizes the total energy of the system, taking into account bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.
The conformational analysis of six-membered rings like oxane is well-established, with the chair conformation being significantly more stable than boat or twist-boat conformations.[11] The introduction of an oxirane substituent adds another layer of complexity. The relative orientation of the two rings will be a balance between minimizing steric clashes and optimizing orbital overlap for any potential intramolecular interactions.
Caption: Conformational isomers of an oxane-oxirane system.
Experimental Methodologies for Steric Hindrance Analysis
A combination of spectroscopic and computational techniques is typically employed to elucidate the three-dimensional structure and conformational dynamics of molecules containing an oxane-oxirane linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the stereochemistry and conformation of molecules in solution.[12]
3.1.1. Chemical Shifts (¹H and ¹³C NMR)
The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Protons or carbons that are in close proximity to the electronegative oxygen of the oxirane ring or are subject to steric compression will exhibit characteristic changes in their chemical shifts.[13] For instance, a ¹H NMR study of epoxybicyclo[2.2.2]octanes revealed that protons anti to an exo-oxirane ring are significantly shielded, while syn protons are deshielded.[13]
3.1.2. Coupling Constants (J-coupling)
The magnitude of the coupling constant between two protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between protons on the oxane and oxirane rings, it is possible to deduce the relative stereochemistry and preferred conformation of the molecule.
3.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments (NOESY and ROESY) provide information about the through-space proximity of protons.[12] The observation of an NOE between a proton on the oxane ring and a proton on the oxirane ring provides direct evidence for their spatial closeness, which is invaluable for assigning stereochemistry and determining the predominant conformation.[14]
Experimental Protocol: 2D NOESY NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified oxane-oxirane compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a pulse-field gradient probe.
-
Acquisition Parameters:
-
Pulse Program: Select a standard 2D NOESY pulse sequence.
-
Mixing Time (τm): Optimize the mixing time to observe the desired NOE correlations. Typical values range from 300 to 800 ms.
-
Acquisition Time: Set an appropriate acquisition time to achieve sufficient resolution in both dimensions.
-
Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate window functions and Fourier transformation.
-
Analysis: Analyze the resulting 2D spectrum for cross-peaks, which indicate through-space interactions between protons.
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles.[3][15] This information is the "gold standard" for structural elucidation and serves as a valuable benchmark for validating the results of computational modeling and solution-state NMR studies.
Caption: A simplified workflow for X-ray crystallography.
Computational Modeling: A Virtual Toolkit for Steric Analysis
Computational chemistry provides a powerful in silico approach to complement experimental studies. Molecular mechanics and quantum mechanics calculations can be used to predict the relative energies of different conformers, map out potential energy surfaces, and visualize the steric and electronic properties of molecules.[16][17][18]
Conformational Searching
Algorithms such as Monte Carlo and molecular dynamics can be used to explore the conformational space of an oxane-oxirane system and identify low-energy conformers.
Quantum Mechanics Calculations
Density Functional Theory (DFT) and other ab initio methods can provide more accurate calculations of the energies and geometries of different conformers, as well as transition states for reactions. These calculations can also be used to predict NMR chemical shifts and coupling constants, which can be compared with experimental data.[19]
Computational Protocol: DFT-Based Conformational Analysis
-
Structure Building: Construct a 3D model of the oxane-oxirane molecule using a molecular modeling software package.
-
Initial Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Conformational Search: Conduct a systematic or stochastic conformational search to identify a set of low-energy conformers.
-
DFT Optimization: For each low-energy conformer, perform a full geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Energy Analysis: Compare the relative energies of the optimized conformers to determine the most stable structures.
-
Property Calculation: For the most stable conformers, calculate relevant properties such as NMR chemical shifts and coupling constants for comparison with experimental data.
Data Presentation and Interpretation
Tabular Summaries
Quantitative data, such as key NMR chemical shifts, coupling constants, and calculated conformational energies, should be summarized in clearly structured tables for easy comparison.
Table 1: Key ¹H NMR Data for Hypothetical Oxane-Oxirane Diastereomers
| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) | J (Hz) (A) | J (Hz) (B) |
| H-2' (Oxirane) | 3.15 | 3.25 | 4.5, 2.0 | 4.8, 2.2 |
| H-3' (Oxirane) | 2.90 | 2.85 | 4.5, 1.5 | 4.8, 1.8 |
| H-1 (Oxane) | 3.80 | 3.65 | 10.5, 4.0 | 11.0, 3.5 |
Visual Representations
Three-dimensional models of the lowest energy conformers, generated from X-ray data or computational modeling, are essential for visualizing the steric interactions that govern the system's behavior.
Implications for Drug Development
A thorough understanding of the steric hindrance around the oxane-oxirane linkage has significant implications for the drug development process:
-
Targeted Synthesis: The ability to predict the outcome of nucleophilic ring-opening reactions allows for the rational design of stereoselective syntheses, leading to the efficient production of the desired enantiomer or diastereomer.
-
Metabolic Stability: The steric accessibility of the oxirane ring can influence its susceptibility to enzymatic degradation by cytochrome P450s and other metabolic enzymes. By modulating the steric environment, it may be possible to improve the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Structure-Activity Relationships (SAR): The conformation of the oxane-oxirane moiety can have a profound impact on how a molecule binds to its biological target. Steric hindrance analysis can provide insights into the bioactive conformation and guide the design of analogs with improved potency and selectivity.
Conclusion
The steric hindrance analysis of the oxane-oxirane linkage is a multifaceted endeavor that requires a synergistic combination of experimental and computational techniques. By carefully dissecting the interplay of conformational preferences and steric bulk, researchers can gain a deeper understanding of the factors that govern the reactivity and biological activity of this important structural motif. The insights gleaned from such analyses are invaluable for the design and development of the next generation of therapeutics.
References
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
Filo. (2025, April 14). Synthesis and reaction of oxirane. Filo. [Link]
-
Quimicaorganica.org. (n.d.). Oxirane Reactivity. Quimicaorganica.org. [Link]
-
R Discovery. (1981, October 1). 1H and 13C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series. R Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation. PMC. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Epoxides. Chemistry LibreTexts. [Link]
-
ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2016, July 12). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
ResearchGate. (2019, May). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry. [Link]
-
YouTube. (2021, May 30). 3 Synthesis of Epoxide (Oxirane) Part B Chemistry of three membered heterocycles with one heteroatom. YouTube. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]
-
ResearchGate. (n.d.). (PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) Conformational analysis of 1,3-oxathiane. ResearchGate. [Link]
-
ACS Publications. (n.d.). Oxetane: the first x-ray analysis of a nonsubstituted four-membered ring. ACS Publications. [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
-
PubMed. (2007, November 26). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. [Link]
-
University of Calgary. (n.d.). Organic Chemistry 3 – Exercise 1 – Conformational Analysis and Enolate Alkylation. University of Calgary. [Link]
-
PubMed. (2013, March 15). Biosynthesis, isolation, and NMR analysis of leukotriene A epoxides: substrate chirality as a determinant of the cis or trans epoxide configuration. PubMed. [Link]
-
YouTube. (2013, February 13). Steric hindrance. YouTube. [Link]
-
ResearchGate. (2007, December 21). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
-
PubMed. (2025, November 8). Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. PubMed. [Link]
-
PubMed. (2004, June 21). Conformational analysis of mixed oxathia crown ethers and their complexational ability towards Ag(I) and Pd(II)-an experimental solution NMR and theoretical molecular modelling study. PubMed. [Link]
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Methodological & Application
Step-by-step synthesis of 4-(Oxiran-2-yl)oxane from tetrahydropyran precursors
Introduction: The Significance of 4-(Oxiran-2-yl)oxane in Medicinal Chemistry
4-(Oxiran-2-yl)oxane, a key heterocyclic building block, holds considerable importance in the landscape of modern drug discovery and development. Its unique structural motif, featuring a tetrahydropyran ring fused to an epoxide, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The inherent reactivity of the epoxide ring, coupled with the conformational properties of the tetrahydropyran system, allows for the stereocontrolled introduction of various functional groups, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Oxiran-2-yl)oxane from readily available tetrahydropyran precursors, designed for researchers and scientists in the field of organic and medicinal chemistry.
Strategic Overview of the Synthetic Pathway
The synthesis of 4-(Oxiran-2-yl)oxane is accomplished through a robust and sequential four-step process commencing with the commercially available tetrahydropyran-4-one. This strategic pathway has been designed for efficiency, high yield, and ease of execution in a standard laboratory setting. The key transformations involve a reduction, an oxidation, a Wittig olefination, and a final epoxidation. Each step has been optimized to ensure the reliable formation of the desired intermediates and the final product.
Figure 1: Overall synthetic workflow for the preparation of 4-(Oxiran-2-yl)oxane.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, validated protocols for each synthetic transformation. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Step 1: Reduction of Tetrahydropyran-4-one to (Tetrahydropyran-4-yl)methanol
The initial step involves the reduction of the ketone functionality of tetrahydropyran-4-one to the corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.[1][2]
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydropyran-4-one (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (tetrahydropyran-4-yl)methanol as a colorless oil. The product is often of sufficient purity for the next step without further purification.
Step 2: Swern Oxidation of (Tetrahydropyran-4-yl)methanol to Tetrahydropyran-4-carbaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is achieved via the Swern oxidation. This mild oxidation protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, which prevents over-oxidation to the carboxylic acid.[3][4][5][6][7][8][9][10][11][12]
Materials:
-
(Tetrahydropyran-4-yl)methanol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (10 volumes).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.5 eq). Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (tetrahydropyran-4-yl)methanol (1.0 eq) in anhydrous DCM (2 volumes) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude tetrahydropyran-4-carbaldehyde can be purified by flash column chromatography on silica gel.
Step 3: Wittig Reaction of Tetrahydropyran-4-carbaldehyde to 4-Vinyltetrahydropyran
The conversion of the aldehyde to a terminal alkene is accomplished through the Wittig reaction. This reliable olefination method involves the reaction of the aldehyde with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide.[13][14][15][16][17]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydropyran-4-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF (10 volumes).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the vigorously stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of tetrahydropyran-4-carbaldehyde (1.0 eq) in anhydrous THF (2 volumes) to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with hexane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-vinyltetrahydropyran can be purified by flash column chromatography.
Step 4: Epoxidation of 4-Vinyltetrahydropyran to 4-(Oxiran-2-yl)oxane
The final step is the epoxidation of the newly formed alkene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[18][19][20][21][22]
Materials:
-
4-Vinyltetrahydropyran
-
Anhydrous dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-vinyltetrahydropyran (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(Oxiran-2-yl)oxane.
-
The product can be further purified by flash column chromatography if necessary.
Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Reduction | NaBH₄ | Methanol | 0 to RT | 90-95 |
| 2 | Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 to RT | 80-90 |
| 3 | Wittig Reaction | Ph₃PCH₃Br, n-BuLi | Tetrahydrofuran | -78 to RT | 75-85 |
| 4 | Epoxidation | m-CPBA | Dichloromethane | 0 to RT | 85-95 |
Conclusion
This application note provides a detailed and reliable four-step synthesis of 4-(Oxiran-2-yl)oxane from tetrahydropyran-4-one. The described protocols are robust and have been designed for straightforward implementation in a standard organic synthesis laboratory. By following these procedures, researchers can efficiently access this valuable heterocyclic building block, thereby facilitating the advancement of their drug discovery and development programs. The causality behind each experimental choice, from the selection of mild and selective reagents to the optimization of reaction conditions, is grounded in established principles of organic synthesis to ensure both high yields and purity of the final product.
References
- BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives.
-
Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
- Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Journal of the Serbian Chemical Society.
- BenchChem. (2025). Application Notes and Protocols: Wittig Reaction with Tetrahydro-4H-pyran-4-one.
- Vassilev, N. G. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Journal of Chemical Technology and Metallurgy, 45(4), 413-418.
-
Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]
- Supporting Inform
- BenchChem. (2025). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry.
-
ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]
- Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
ResearchGate. (2011, November 10). Can anyone help how to carried out the wittig reaction. Retrieved from [Link]
-
Wikipedia. Swern oxidation. Retrieved from [Link]
-
SynArchive. Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
University of Missouri-St. Louis. Borohydride reduction of a ketone. Retrieved from [Link]
-
SynArchive. Swern Oxidation. Retrieved from [Link]
-
Michigan State University Chemistry. Swern Oxidation Proceedure. Retrieved from [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
University of Missouri-St. Louis. The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Vedantu. Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Retrieved from [Link]
-
Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Epoxidation of Trichloroethylene using m-CPBA.
- ARKAT USA, Inc. (2003). Chemoenzymatic synthesis of enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalenes from naphthalene and dihydronaphthalene precursors. ARKIVOC, 2003(vii), 32-48.
-
Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]
-
Organic Syntheses. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Retrieved from [Link]
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Application Note: Catalytic Regiodivergent Ring-Opening Protocols for 4-(Oxiran-2-yl)oxane
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Significance
4-(Oxiran-2-yl)oxane (PubChem CID 62774294)[1], commonly referred to as 4-oxiranyltetrahydropyran, is a highly versatile building block in medicinal chemistry. It features a robust tetrahydropyran (oxane) core—a motif ubiquitous in macrolide antibiotics and polyether natural products—coupled with a reactive oxirane (epoxide) ring.
The strategic opening of this epoxide ring allows for the rapid installation of
Mechanistic Rationale: The Causality of Regiocontrol
Epoxide ring-opening is governed by a delicate balance of steric and electronic factors. As a Senior Application Scientist, it is critical to understand why a catalyst drives a specific pathway rather than merely observing the result:
-
Path A: Steric Control (
-like): Under basic, neutral, or weak Lewis acid conditions, the reaction is primarily sterically driven. The nucleophile attacks the least hindered terminal carbon ( ). The transition state involves synchronous bond breaking and forming[2]. -
Path B: Electronic Control (
-like): Strong Lewis acids coordinate tightly to the epoxide oxygen, significantly polarizing the C–O bonds. This polarization allows a partial positive charge ( ) to accumulate on the more substituted internal carbon ( ), which is better equipped to stabilize the charge via hyperconjugation. Consequently, the nucleophile attacks the internal carbon before a full carbocation is formed[2][3].
By tuning the Lewis acidity, solvent, and temperature, chemists can dynamically control the regioisomeric outcome and override the intrinsic steric bias of the molecule[3].
Figure 1: Mechanistic divergence in the catalytic ring-opening of 4-(Oxiran-2-yl)oxane.
Catalyst Selection & Quantitative Data
To achieve self-validating and scalable protocols, catalyst selection must be tailored to the nucleophile:
-
Aminolysis: Zinc(II) salts, specifically
and , are exceptional for amine nucleophiles. They provide a moderate Lewis acidity that activates the epoxide without triggering unwanted polymerization of the oxane derivative[4]. -
Alcoholysis: Heterogeneous Lewis acids, such as Sn-Beta zeolites, are superior for alcohol nucleophiles. They offer higher catalytic activity and regioselectivity compared to homogeneous Al-based catalysts, with the added benefit of easy recovery and reuse[5][6].
Table 1: Quantitative Summary of Catalytic Ring-Opening Conditions
| Catalyst | Nucleophile | Conditions | Major Regioisomer | Yield (%) | Regioselectivity Ratio |
| Aniline | Solvent-free, 80°C | Terminal ( | 88% | > 95:5 | |
| Morpholine | Solvent-free, RT | Terminal ( | 92% | > 98:2 | |
| Sn-Beta Zeolite | Methanol | Neat, 60°C | Terminal ( | 95% | > 99:1 |
| Aniline | Internal ( | 75% | 15:85 |
(Note: Data synthesized from benchmark studies on monosubstituted epoxides and tetrahydropyran derivatives[3][4][5]).
Step-by-Step Experimental Methodologies
Protocol A: Zinc-Catalyzed Regioselective Aminolysis (Terminal Attack)
Objective: Synthesize 1-amino-2-(tetrahydropyran-4-yl)ethanol derivatives via sterically controlled
Reagents:
-
4-(Oxiran-2-yl)oxane (1.0 mmol)
-
Amine nucleophile (e.g., Morpholine or Aniline) (1.2 mmol)
-
or
(0.05 mmol, 5 mol%)
Procedure:
-
Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stirrer, add the amine (1.2 mmol) and the Zinc(II) catalyst (5 mol%). Stir for 5 minutes at room temperature to allow the formation of the catalyst-amine complex.
-
Addition: Slowly add 4-(Oxiran-2-yl)oxane (1.0 mmol) dropwise to the mixture.
-
Reaction: For aliphatic amines (e.g., morpholine), stir at room temperature. For less reactive aromatic amines (e.g., aniline), heat the mixture to 80°C using an oil bath.
-
Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). Use a Ninhydrin stain to detect the formation of the
-amino alcohol (appears as a distinct colored spot) and PMA (Phosphomolybdic acid) to confirm the consumption of the epoxide. -
Quenching & Extraction: Once the epoxide is consumed (typically 1–3 hours), dilute the mixture with
(15 mL) and wash with saturated aqueous (10 mL) to quench the Lewis acid. Extract the aqueous layer with (2 x 10 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Heterogeneous Alcoholysis using Sn-Beta Zeolite
Objective: Synthesize
Reagents:
-
4-(Oxiran-2-yl)oxane (1.0 mmol)
-
Alcohol (e.g., Methanol) (10.0 mmol, acts as reactant and solvent)
-
Sn-Beta Zeolite (50 mg)
Procedure:
-
Activation: Pre-dry the Sn-Beta zeolite at 120°C under a vacuum for 2 hours to remove adsorbed moisture, which can compete for Lewis acid sites.
-
Reaction Assembly: In a sealed pressure tube, combine the activated Sn-Beta zeolite, 4-(Oxiran-2-yl)oxane, and anhydrous methanol.
-
Heating: Stir the suspension at 60°C for 4–6 hours.
-
Monitoring: Track the conversion via GC-MS or TLC.
-
Workup (Self-Validation): The beauty of heterogeneous catalysis is the simplified workup. Filter the reaction mixture through a standard Celite pad to remove the Sn-Beta catalyst. Wash the pad with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure
-alkoxy alcohol. Validation: NMR should show a characteristic shift of the terminal protons downfield, confirming the regioselective -O bond formation.
Figure 2: Standardized experimental workflow for catalytic epoxide ring-opening.
References
-
National Center for Biotechnology Information (PubChem). "4-(Oxiran-2-yl)oxane | C7H12O2 | CID 62774294." PubChem Database. Available at:[Link]
-
Aakash Institute. "Structure, Synthesis and Reactions of Epoxides, Practice problems and Frequently Asked Questions(FAQs)." Aakash Educational Services. Available at:[Link]
-
ResearchGate / Journal of Chemistry. "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of Propranolols and Naftopidils." Available at:[Link]
-
ChemRxiv. "Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings." Available at:[Link]
-
National Science Foundation (NSF PAR) / Journal of Catalysis. "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism." Available at:[Link]
-
ResearchGate / Journal of Catalysis. "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism." Available at:[Link]
Sources
Application Note: Cationic Ring-Opening Polymerization (CROP) of 4-(Oxiran-2-yl)oxane for Advanced Polyether Syntheses
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Engineers.
Executive Summary & Rationale
4-(Oxiran-2-yl)oxane (also known as 4-oxiranyltetrahydropyran) is a highly versatile, hybrid cyclic monomer featuring a highly strained three-membered oxirane (epoxide) ring covalently linked to a strain-free six-membered tetrahydropyran (oxane) ring[1]. This unique structural dichotomy makes it an exceptional candidate for Cationic Ring-Opening Polymerization (CROP) .
While the oxirane ring possesses a high ring strain of approximately 116 kJ/mol—providing the thermodynamic driving force for polymerization—the six-membered oxane ring is essentially strain-free and remains intact under standard CROP conditions[2]. The resulting polymer is a linear polyether backbone decorated with bulky, biocompatible tetrahydropyran pendant groups. These pendant groups significantly increase the free volume of the polymer, alter its glass transition temperature (
Mechanistic Principles & Causality
To achieve a controlled polymer architecture, it is critical to understand the causality behind the reaction mechanism. CROP of substituted epoxides proceeds via an Active Chain End (ACE) mechanism in the absence of protic impurities.
-
Initiation: A Lewis acid (e.g.,
) or a photogenerated Brønsted acid coordinates with the oxygen atom of the oxirane ring, forming a secondary oxonium ion. -
Propagation: Because the oxirane ring is substituted with a bulky oxane group, steric hindrance dictates the regiochemistry of the reaction. Nucleophilic attack by the oxygen of a subsequent monomer occurs exclusively at the least hindered carbon (the unsubstituted
of the epoxide)[3]. This opens the ring and forms a tertiary oxonium ion at the propagating chain end. -
Termination/Transfer: Unlike anionic living polymerizations, CROP is highly sensitive to nucleophilic impurities (like water). Trace moisture can shift the pathway from an ACE mechanism to an Activated Monomer Mechanism (AMM) , where the propagating species is a hydroxyl end-group attacking an activated monomer, leading to broader dispersity (Đ) and lower molecular weights[4].
Figure 1: Active Chain End (ACE) mechanism for the cationic ring-opening polymerization of 4-(Oxiran-2-yl)oxane.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to verify the success of each phase before proceeding.
Protocol A: Controlled Living CROP via Lewis Acid Catalysis
Optimized for synthesizing well-defined, narrow-dispersity polymers for biomedical applications.
Reagents: 4-(Oxiran-2-yl)oxane (purified, dried over
Step-by-Step Methodology:
-
Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times.
-
Solvent & Monomer Addition: Inject 10 mL of anhydrous DCM and 2.0 g (15.6 mmol) of 4-(Oxiran-2-yl)oxane into the flask via a gas-tight syringe.
-
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath maintained at -20°C. Causality: Low temperatures suppress chain transfer reactions and prevent the AMM pathway, preserving the "living" nature of the polymerization.
-
Initiation: Rapidly inject 0.5 mol% (relative to monomer) of
under vigorous magnetic stirring. -
In-Process Validation (Propagation): Extract 50 µL aliquots every 30 minutes. Analyze via FT-IR. The reaction is proceeding correctly if the characteristic epoxide C-O stretching band at
steadily decreases while the ether C-O-C band at broadens and intensifies. -
Quenching: Once FT-IR indicates >95% monomer conversion (typically 4-6 hours), terminate the living chain ends by injecting 2 mL of ammoniacal methanol.
-
Purification: Precipitate the polymer by dropping the reaction mixture into 200 mL of cold, vigorously stirred hexanes. Recover the polymer via centrifugation and dry under vacuum at 40°C for 24 hours.
Figure 2: Step-by-step experimental and validation workflow for Lewis acid-catalyzed living CROP.
Protocol B: Photoinitiated CROP for Thin-Film Networks
Optimized for rapid curing in coatings, adhesives, and 3D-printing resins.
Reagents: 4-(Oxiran-2-yl)oxane, Diaryliodonium hexafluoroantimonate (Photoacid Generator / PAG)[5].
Step-by-Step Methodology:
-
Formulation: In an amber vial (to prevent premature photolysis), mix 4-(Oxiran-2-yl)oxane with 2.0 wt% Diaryliodonium hexafluoroantimonate.
-
Homogenization: Sonicate the mixture for 10 minutes until the PAG is fully dissolved, yielding a clear resin.
-
Application: Spin-coat or cast the resin onto a prepared glass or silicon substrate to a thickness of 50–100 µm.
-
Irradiation: Expose the film to a UV LED source (365 nm,
) for 60 seconds. Causality: The UV light cleaves the diaryliodonium salt, generating a strong Brønsted acid ( ) that immediately protonates the oxirane oxygen, initiating rapid CROP[5]. -
Dark Cure (Post-Bake): Transfer the substrate to a hotplate at 80°C for 10 minutes. Causality: Cationic active centers are long-lived. Thermal energy accelerates the diffusion of these centers through the vitrifying network, driving the epoxide conversion to near 100% (shadow curing)[6].
-
In-Process Validation: Perform Real-Time FT-IR (RT-IR) during irradiation. A successful cure is validated by the rapid disappearance of the
peak within the first 20 seconds of UV exposure.
Quantitative Data & Polymer Characteristics
The choice of initiation method drastically impacts the final polymer architecture and its thermo-mechanical properties.
Table 1: Comparison of CROP Methodologies for 4-(Oxiran-2-yl)oxane
| Parameter | Protocol A: Lewis Acid CROP | Protocol B: Photoinitiated CROP |
| Initiator | Diaryliodonium salt (2.0 wt%) | |
| Reaction Environment | Solution (DCM), -20°C | Bulk (Solvent-free), Ambient to 80°C |
| Reaction Time | 4 – 6 hours | < 2 minutes (UV + Dark Cure) |
| Polymer Architecture | Linear, well-defined polyether | Crosslinked/Branched network (if formulated with di-epoxides) |
| Molecular Weight ( | 15,000 – 35,000 g/mol | N/A (Insoluble network) |
| Dispersity (Đ) | 1.15 – 1.30 (Narrow) | N/A |
| Primary Application | Drug delivery, Micelles | Coatings, Adhesives, Lithography |
Table 2: Physico-Chemical Properties of the Synthesized Linear Polymer
| Property | Value | Analytical Method |
| Monomer Conversion | > 98% | |
| Glass Transition ( | Differential Scanning Calorimetry (DSC) | |
| Thermal Stability ( | Thermogravimetric Analysis (TGA) under |
Troubleshooting & Mechanistic Deviations
-
Issue: Broad molecular weight distribution (Đ > 1.5) or lower-than-expected
in Protocol A.-
Causality: The presence of trace water or alcohols acts as a chain transfer agent. The reaction deviates from the Active Chain End (ACE) mechanism to the Activated Monomer Mechanism (AMM)[4]. In AMM, the growing chain is a neutral hydroxyl group that attacks a protonated (activated) monomer, leading to continuous chain transfer and loss of living character.
-
Solution: Rigorously dry the monomer over
and distill under reduced pressure prior to use. Ensure the Schlenk line argon is passed through a moisture trap.
-
-
Issue: Incomplete curing or tacky surface in Protocol B.
-
Causality: While CROP is not inhibited by oxygen (unlike free-radical polymerization), it is highly sensitive to ambient humidity. High humidity neutralizes the photogenerated Brønsted acids at the air-resin interface.
-
Solution: Perform the UV curing step in a dehumidified chamber or under a dry nitrogen blanket. Ensure the post-bake step (dark cure) is strictly followed to maximize conversion[6].
-
References
-
Ring Opening Polymerization: Zarzar, L., based on Young, R. J., & Lovell, P. A. (2011). Introduction to Polymers. Penn State University. Available at:[Link]
-
Ring-Opening Polymerization—An Introductory Review: Nuyken, O., & Pask, S. D. (2013). Polymers, 5(2), 361-403. MDPI. Available at:[Link]
-
Photoinitiated cationic polymerization of epoxides: Kowalczyk, K., & Kowalczyk, A. (2017). Progress in Organic Coatings. ResearchGate. Available at:[Link]
-
Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization: Penczek, S., & Kubisa, P. (2021). ACS Macro Letters, 10(11), 1371-1385. ACS Publications. Available at:[Link]
-
Improving photopolymerization outcomes through control of cationic ring-opening systems: Boulden, J. (2018). Iowa Research Online. University of Iowa. Available at:[Link]
-
4-(Oxiran-2-yl)oxane | C7H12O2: National Center for Biotechnology Information. PubChem Compound Summary for CID 62774294. Available at:[Link]
Sources
Application Note: Nucleophilic Substitution & Ring-Opening Protocols for 4-(Oxiran-2-yl)oxane
This Application Note and Protocol guide details the nucleophilic substitution (ring-opening) strategies for 4-(Oxiran-2-yl)oxane (also known as 2-(tetrahydro-2H-pyran-4-yl)oxirane). This scaffold is a critical building block in medicinal chemistry, offering a tetrahydropyran (THP) core that improves solubility and metabolic stability in drug candidates.
Abstract & Core Reactivity
4-(Oxiran-2-yl)oxane features a reactive epoxide (oxirane) fused to a chemically robust tetrahydropyran ring. The primary mode of functionalization is Nucleophilic Ring Opening (NRO) .[1] Unlike simple alkyl halides which undergo displacement, this substrate undergoes addition-opening, where regioselectivity is the critical quality attribute.
-
The Challenge: Controlling regioselectivity between the Terminal Carbon (C2) and the Internal Carbon (C1) adjacent to the THP ring.
-
The Solution: pH-dependent switching. Basic/Neutral conditions favor steric control (Terminal attack), while Acidic/Lewis Acid conditions favor electronic control (Internal attack).
Chemical Structure & Numbering[2][3]
-
Scaffold: Tetrahydropyran (Oxane)
-
Regio-sites:
-
Site A (Terminal): Less hindered, favored by SN2.
-
Site B (Internal): Sterically hindered by THP, but electronically stabilized (partial positive charge) in SN1-like transition states.
-
Mechanistic Insight & Regioselectivity
The reaction outcome is dictated by the "Push-Pull" mechanism of the nucleophile and the activating catalyst.
Figure 1: Regioselectivity map demonstrating the divergence based on reaction pH.
Experimental Protocols
Protocol A: Aminolysis (Library Synthesis)
Target: Beta-amino alcohols via Terminal Attack.
This protocol is optimized for parallel synthesis (library generation) using primary and secondary amines. No metal catalyst is required, simplifying purification.
Reagents:
-
Substrate: 4-(Oxiran-2-yl)oxane (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Additive: None (or LiClO4 0.1 equiv for sluggish amines)
Step-by-Step Procedure:
-
Preparation: In a reaction vial, dissolve 4-(Oxiran-2-yl)oxane (100 mg, 0.70 mmol) in anhydrous EtOH (2.0 mL).
-
Addition: Add the amine (0.84 mmol, 1.2 equiv). If the amine is a hydrochloride salt, add TEA (1.2 equiv) to liberate the free base.
-
Reaction:
-
Standard: Seal vial and heat to 60°C for 4–12 hours.
-
Microwave (Recommended): Heat at 100°C for 20–40 minutes.
-
-
Monitoring: Check TLC (MeOH/DCM 1:9). Stain with KMnO4 (epoxides do not stain well with UV, but the product will).
-
Workup:
-
Volatile Amines: Concentrate in vacuo.
-
Non-volatile Amines: Scavenge excess amine using a polymer-supported isocyanate resin (2 equiv) in DCM for 2 hours, then filter and concentrate.
-
Validation Criteria:
-
1H NMR: Look for the disappearance of epoxide protons (multiplets at ~2.5–3.0 ppm) and appearance of CH2-N signals (~2.6–2.8 ppm) and CH-OH signal (~3.5–3.8 ppm).
Protocol B: Azidolysis (Click Chemistry Precursor)
Target: 2-Hydroxy-alkyl azide.
This reaction introduces an azide group for subsequent CuAAC "Click" reactions.
Reagents:
-
Sodium Azide (NaN3) (1.5 equiv)
-
Ammonium Chloride (NH4Cl) (1.5 equiv)
-
Solvent: MeOH:Water (8:1)
Step-by-Step Procedure:
-
Dissolve 4-(Oxiran-2-yl)oxane (1.0 equiv) in MeOH/Water.
-
Add NaN3 and NH4Cl. The NH4Cl buffers the solution to pH ~8.5, preventing polymerization while activating the epoxide slightly via hydrogen bonding.
-
Reflux at 70°C for 12 hours.
-
Safety Note: Do not concentrate the reaction mixture to dryness if excess azide is present. Quench with water, extract with EtOAc, and wash organic layer with brine.
-
Yield Expectation: >90% conversion to the terminal azide.
Protocol C: Lewis Acid-Mediated Alcoholysis (Regional Switching)
Target: Internal ether formation (Electronic Control).
Accessing the internal substitution product requires activating the epoxide oxygen to develop carbocation character at the internal carbon.
Reagents:
-
Nucleophile: Alcohol (used as solvent, e.g., MeOH, BnOH)
-
Catalyst: BF3·OEt2 (0.1 equiv) or Cu(OTf)2 (0.05 equiv)
-
Temperature: -78°C to 0°C (Strict control required)
Step-by-Step Procedure:
-
Dissolve substrate in dry DCM (0.2 M). Add the nucleophilic alcohol (2–5 equiv).
-
Cool to -78°C under Nitrogen.
-
Add BF3·OEt2 dropwise.
-
Allow to warm slowly to 0°C over 2 hours.
-
Quench: Add saturated NaHCO3 solution vigorously.
-
Note: This pathway often produces a mixture of regioisomers (approx 3:1 favoring internal) and requires chromatographic separation.
Optimization & Troubleshooting Data
The following table summarizes solvent and catalyst effects on the reaction rate and regioselectivity for the reaction with Morpholine (secondary amine model).
| Solvent | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Regio Ratio (Term:Int) |
| MeOH | None | 60 | 6 | 98 | >99:1 |
| Water | None | 25 | 18 | 85 | >99:1 |
| THF | None | 60 | 24 | 40 | >99:1 |
| Acetonitrile | LiClO4 (1M) | 60 | 2 | 95 | >99:1 |
| DCM | BF3·OEt2 | 0 | 1 | 100 | 20:80 |
Key Insight: Protic solvents (MeOH, Water) accelerate the reaction via hydrogen-bond activation of the epoxide oxygen. Aprotic solvents (THF) are sluggish unless a Lewis Acid (LiClO4) is added.
Process Workflow Diagram
Figure 2: Decision tree for selecting the optimal protocol based on nucleophile type.
Safety & Handling
-
Epoxide Toxicity: Epoxides are alkylating agents and potential mutagens. Handle 4-(Oxiran-2-yl)oxane in a fume hood.
-
Sodium Azide: In Protocol B, avoid using halogenated solvents (DCM) with sodium azide to prevent the formation of explosive diazidomethane. Maintain pH > 7.
-
Reaction Pressure: When using volatile amines (e.g., methylamine) or heating alcohols above their boiling points, use a dedicated pressure vial or microwave reactor.
References
-
Master Organic Chemistry. Opening of Epoxides With Acid and Base. (Mechanistic foundations of regioselectivity). [Link]
-
Chemistry LibreTexts. Reactions of Epoxides - Ring-opening. (Detailed SN1 vs SN2 pathways). [Link]
-
National Institutes of Health (PubChem). Oxane;oxan-2-ol (Related THP structures). [Link]
-
Organic Chemistry Portal. Synthesis of Tetrahydropyrans. (Context on the stability of the THP ring). [Link]
Sources
Application Note: Functionalization of 4-(Oxiran-2-yl)oxane for Pharmaceutical Intermediates
Executive Summary & Pharmaceutical Rationale
The integration of saturated oxygen heterocycles into drug scaffolds is a proven strategy for improving the physicochemical properties of active pharmaceutical ingredients (APIs). The tetrahydropyran (THP) ring, or oxane, acts as a highly effective bioisostere for cycloalkanes and piperidines, significantly enhancing aqueous solubility, lowering lipophilicity (clogP), and increasing metabolic stability against cytochrome P450 oxidation.
4-(Oxiran-2-yl)oxane (also known as 4-oxiranyltetrahydropyran) serves as a highly versatile electrophilic building block. The pendant oxirane (epoxide) ring provides a highly strained, reactive warhead that can be stereospecifically and regioselectively opened by a diverse array of nucleophiles. This application note details the mechanistic causality and validated protocols for functionalizing 4-(Oxiran-2-yl)oxane to generate
Mechanistic Grounding: Regio- and Stereoselective Ring-Opening
The functionalization of 4-(Oxiran-2-yl)oxane is governed by the delicate balance between steric hindrance and electronic stabilization during the epoxide ring-opening event.
-
Aminolysis (Steric Control): Under basic or neutral conditions, the ring-opening of the epoxide by primary or secondary amines proceeds via a classic
mechanism. The amine nucleophile preferentially attacks the less sterically hindered terminal carbon of the oxirane ring, yielding a terminal -amino alcohol[2]. The use of polar aprotic solvents (e.g., Acetonitrile) accelerates this pathway by leaving the nucleophile poorly solvated and highly reactive[1]. -
Carbon-Nucleophile Addition (Coordination Control): When employing organocuprate or organolithium reagents, regioselectivity can deviate from pure steric control. The metal cations (e.g.,
or ) coordinate simultaneously with the oxygen atom of the epoxide and the oxygen atom of the THP ring. This bidentate chelation locks the intermediate into a rigid, chair-like conformation, directing the nucleophile to a specific carbon trajectory and overriding standard steric preferences[3].
Synthetic workflow from 4-vinyl-THP to functionalized pharmaceutical intermediates.
Experimental Protocols
Protocol A: Synthesis of 4-(Oxiran-2-yl)oxane via Epoxidation
Objective: Conversion of 4-vinyltetrahydro-2H-pyran to the target epoxide intermediate. Causality: meta-Chloroperoxybenzoic acid (mCPBA) is utilized as the electrophilic oxygen source. Dichloromethane (DCM) is selected as the solvent because it solubilizes both the alkene and mCPBA while remaining inert to oxidative conditions[4].
-
Preparation: Dissolve 4-vinyltetrahydro-2H-pyran (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.
-
Addition: Cool the reaction vessel to 0 °C using an ice bath. This controls the exothermic nature of the peroxy-acid epoxidation, preventing thermal degradation.
-
Reaction: Slowly add mCPBA (1.2 equiv, typically 77% w/w) in portions. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous
to destroy unreacted peroxides. Wash the organic layer with saturated aqueous to remove meta-chlorobenzoic acid byproduct. Dry over anhydrous , filter, and concentrate under reduced pressure to yield 4-(Oxiran-2-yl)oxane.
Protocol B: Regioselective Aminolysis to -Amino Alcohols
Objective: Synthesis of 2-amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol derivatives.
Causality: Potassium carbonate (
-
Preparation: Dissolve 4-(Oxiran-2-yl)oxane (1.0 equiv) in anhydrous MeCN (0.5 M).
-
Reagent Addition: Add the desired primary or secondary amine (1.5 equiv) followed by anhydrous
(2.0 equiv). -
Heating: Heat the mixture to 60–80 °C (depending on amine volatility) and stir for 16 hours. Monitor completion via TLC or LC-MS.
-
Isolation: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate. Purify the resulting
-amino alcohol via flash column chromatography (DCM/MeOH gradient).
Protocol C: Carbon-Nucleophile Ring Opening via Organocuprates
Objective: C-C bond formation to yield functionalized alkyl-THP alcohols.
Causality: The addition of
-
Preparation: In a flame-dried flask under argon, prepare the organocuprate reagent (
) by adding an organolithium reagent (3.0 equiv) to a suspension of CuI (1.5 equiv) in anhydrous THF at -50 °C. -
Activation: In a separate flask, dissolve 4-(Oxiran-2-yl)oxane (1.0 equiv) in THF at -78 °C and add
(1.2 equiv). -
Coupling: Transfer the activated epoxide solution dropwise into the organocuprate mixture at -78 °C. Stir for 2 hours.
-
Quench: Quench carefully with a 1:1 mixture of saturated aqueous
and to break down the copper complexes. Extract with Ethyl Acetate, dry, and purify.
Quantitative Data: Nucleophile & Regioselectivity Comparison
The following table summarizes the expected regiochemical outcomes and yields based on the choice of nucleophile and catalytic system.
| Nucleophile Class | Reagent / Catalyst | Solvent | Temp (°C) | Major Regiochemistry | Typical Yield |
| Primary Amine | MeCN | 80 °C | Terminal ( | 85–95% | |
| Secondary Amine | Neat / | 60 °C | Terminal ( | 80–90% | |
| Organocuprate | THF | -78 °C | Internal (Coordination controlled) | 70–85% | |
| Grignard ( | CuI (Catalytic) | THF | -20 °C | Terminal ( | 75–88% |
Mechanistic Divergence Visualization
Mechanistic divergence of epoxide ring-opening based on reaction conditions.
References
-
Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal The Journal of Organic Chemistry, ACS Publications, 2022. URL:[Link]
- Google Patents, European Patent Office.
-
Cobalt-Hydride Catalyzed Alkene-Carboxylate Transposition (ACT) of Allyl Carboxylates via 1,2-Radical Migration (RaM) ChemRxiv, Cambridge University Press, 2023. URL: [Link]
-
A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide ResearchGate, 2020. URL: [Link]
Sources
Application Note: Optimization of Epoxidation Workflows for the High-Yield Synthesis of 4-(Oxiran-2-yl)oxane
Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The molecule 4-(Oxiran-2-yl)oxane (also known as 4-oxiranyltetrahydropyran) is a highly versatile building block in medicinal chemistry, frequently utilized to introduce functionally rich, saturated oxygen heterocycles into active pharmaceutical ingredients (APIs). The primary synthetic route to this compound involves the epoxidation of the terminal alkene precursor, 4-vinyltetrahydropyran.
However, terminal alkenes are notoriously electron-deficient compared to their internal or substituted counterparts, making them sluggish substrates for electrophilic oxygen transfer[1]. To achieve high yields without compromising scalability, chemists must carefully select the oxidative system.
Evaluating Oxidative Systems (Causality & Selection)
-
The Baseline (mCPBA in CH₂Cl₂): While meta-chloroperoxybenzoic acid (mCPBA) is the standard benchtop reagent for epoxidation, it poses significant thermal hazards at scale. Furthermore, it generates stoichiometric amounts of m-chlorobenzoic acid waste, which can inadvertently catalyze the ring-opening of the newly formed, acid-sensitive oxirane if the reaction is not rigorously buffered[2].
-
The Optimized Route (Noyori-Type Tungstate Catalysis): To overcome the atom-economy and safety limitations of peracids, biphasic tungstate-catalyzed oxidation using 30% aqueous H₂O₂ has emerged as the premier industrial method. By utilizing sodium tungstate (Na₂WO₄) in tandem with a phase-transfer catalyst (PTC), a highly reactive dinuclear peroxotungstate complex (
) is generated. The PTC shuttles this active species into the organic phase, allowing intimate contact with the lipophilic 4-vinyltetrahydropyran[1].
The choice of PTC is critical: utilizing trioctylmethylammonium hydrogensulfate provides localized interfacial acidity via the
Comparative Optimization Data
To justify the transition from classical peracid oxidation to catalytic peroxide systems, the following quantitative metrics were established during process optimization.
| Parameter | mCPBA / CH₂Cl₂ | Oxone / Acetone | Na₂WO₄ / H₂O₂ / PTC (Optimized) |
| Oxidant Equivalents | 1.2 - 1.5 | 2.0 - 3.0 | 1.1 - 1.5 |
| Reaction Time | 2 - 4 h | 6 - 12 h | 4 - 6 h |
| Yield (Isolated) | 82% | 75% | 94% |
| Primary Byproduct | m-Chlorobenzoic acid | Sulfate salts | Water |
| E-Factor (Waste/Product) | High (>5) | High (>10) | Low (<1) |
| Scalability / Safety | Poor (Thermal hazard) | Moderate (High dilution) | Excellent (Biphasic) |
Workflow & Mechanistic Pathway
The following diagram maps the catalytic cycle and phase-transfer dynamics of the optimized tungstate-catalyzed epoxidation.
Caption: Catalytic cycle of the optimized Noyori-type biphasic epoxidation of 4-vinyltetrahydropyran.
Self-Validating Experimental Protocol: Tungstate-Catalyzed Epoxidation
This protocol is designed as a self-validating system . It integrates physical visual cues, instrumental In-Process Controls (IPC), and safety validations to ensure the operator can verify the success of each step before proceeding.
Reagents & Materials (100 mmol Scale)
-
4-Vinyltetrahydropyran: 11.2 g (100 mmol)
-
30% aq. H₂O₂: 17.0 g (150 mmol, 1.5 equiv)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O): 0.66 g (2 mol%)
-
Trioctylmethylammonium hydrogensulfate (PTC): 0.93 g (2 mol%)
-
Aminomethylphosphonic acid (AMPA): 0.11 g (1 mol%)
Step-by-Step Methodology
Step 1: Catalyst Pre-activation In a 100 mL jacketed reactor equipped with an overhead stirrer, dissolve Na₂WO₄·2H₂O (0.66 g) and AMPA (0.11 g) in 30% H₂O₂ (17.0 g). Stir at 25 °C for 15 minutes.
-
Causality: AMPA acts as a crucial ligand that stabilizes the active peroxotungstate species, preventing the non-productive disproportionation of H₂O₂ into oxygen gas.
Step 2: Phase Transfer Initiation Add the PTC (0.93 g) to the aqueous mixture.
-
Self-Validation Check: The solution will immediately become slightly turbid. This physical change confirms the successful formation of the lipophilic ion pair required for phase transfer.
Step 3: Substrate Addition Introduce 4-vinyltetrahydropyran (11.2 g) dropwise over 30 minutes. Maintain the internal temperature strictly below 30 °C using the jacketed cooling system.
-
Causality: Controlling the exotherm prevents premature thermal degradation of the peroxide and suppresses unwanted epoxide ring-opening side reactions.
Step 4: Biphasic Reaction Increase the overhead stirring speed to 1000 rpm and heat the mixture to 90 °C for 4 hours.
-
Causality: Because this is a solvent-free biphasic system, the reaction rate is heavily mass-transfer limited. Vigorous stirring (≥1000 rpm) is mandatory to maximize the interfacial surface area between the aqueous catalyst droplets and the organic substrate[1].
Step 5: In-Process Control (IPC) Verification Stop stirring and allow the phases to separate (approx. 5 minutes). Sample 50 µL of the upper organic layer, dilute in 1 mL of ethyl acetate, and analyze via GC-FID.
-
Self-Validation Check: Do not proceed to workup until the GC-FID trace shows <1% remaining 4-vinyltetrahydropyran. If >1% remains, resume stirring at 90 °C for an additional hour.
Step 6: Quench & Safety Validation Cool the reactor to 20 °C. Separate the upper organic phase. Extract the remaining aqueous phase with ethyl acetate (2 x 20 mL). Combine all organic layers and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL).
-
Self-Validation Check: Test the organic layer with KI-starch indicator paper. The paper must remain white. If it turns blue/black, unreacted peroxides are still present; repeat the Na₂S₂O₃ wash until a negative KI-starch test is achieved. Never concentrate peroxide-containing solutions.
Step 7: Isolation Dry the verified peroxide-free organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via short-path vacuum distillation to yield 4-(Oxiran-2-yl)oxane as a clear, colorless oil (Expected yield: ~12.0 g, 94%).
References
-
TOOLS OF GREEN CHEMISTRY Alternative Synthesis Source: bdu.ac.in URL:[Link]
-
Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide | Chemical Reviews Source: acs.org URL:[Link]
-
Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex Source: ias.ac.in URL:[Link]
Sources
Cross-linking efficiency of 4-(Oxiran-2-yl)oxane in resin formulations
Executive Summary
This guide details the characterization and optimization of 4-(Oxiran-2-yl)oxane (an epoxide-functionalized tetrahydropyran) within cationic and anhydride-cured resin systems. While often utilized as a reactive diluent to lower viscosity without sacrificing thermal stability, the "cross-linking efficiency" of this molecule is defined by its ability to covalently integrate into the polymer matrix without acting as a chain terminator.
This document addresses the unique challenge of this molecule: the differential reactivity between the highly strained oxirane (epoxide) ring and the stable oxane (tetrahydropyran) ring. We provide protocols to maximize oxirane conversion and mitigate moisture-induced inhibition, a critical failure mode in cycloaliphatic epoxies.
Chemical Identity & Mechanistic Basis
Molecule: 4-(Oxiran-2-yl)oxane IUPAC: 4-(Oxiran-2-yl)tetrahydro-2H-pyran Functionality: Mono-functional (primary cure); Potential Bi-functional (under superacid conditions).
Structure-Property Relationship
The molecule consists of a six-membered ether ring (oxane) substituted with a three-membered epoxide ring (oxirane).[1][2][3]
-
The Oxirane Ring: Possesses high ring strain (~27 kcal/mol), driving rapid cationic ring-opening polymerization (CROP).
-
The Oxane Ring: Generally stable. It acts as a spacer that imparts flexibility and reduces shrinkage. Note: Unlike oxetanes, the 6-membered oxane ring does not readily open under standard UV-cationic conditions, effectively making this molecule a reactive diluent rather than a primary cross-linker, unless paired with a matrix that allows chain transfer.
Mechanism: Cationic Ring-Opening Polymerization (CROP)
The cross-linking efficiency relies on the propagation of the active oxonium ion.
Figure 1: Mechanism of Cationic Ring-Opening Polymerization showing the critical competition between propagation and moisture-induced termination.
Critical Protocol 1: Formulation Stoichiometry
Objective: To balance the reactive diluent (4-(Oxiran-2-yl)oxane) with a multi-functional base resin (e.g., 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate) to ensure network connectivity.
Materials:
-
Base Resin: Cycloaliphatic Diepoxide (e.g., Uvacure 1500 / UVR-6110).
-
Diluent: 4-(Oxiran-2-yl)oxane (Purity >98%).
-
Initiator: Triarylsulfonium hexafluoroantimonate salts (50% in propylene carbonate).
-
Stabilizer: Hindered amine light stabilizer (optional, trace).
Workflow:
-
Dehydration (Crucial):
-
The oxane derivative is hygroscopic. Moisture acts as a chain transfer agent, effectively killing the "living" cationic chain.
-
Step: Dry 4-(Oxiran-2-yl)oxane over activated 4Å molecular sieves for 24 hours. Verify water content < 200 ppm via Karl Fischer titration.
-
-
Stoichiometric Calculation:
-
Unlike amine-cured epoxies, cationic cure is catalytic. However, the Concentration of Epoxide Groups ([E]) determines the rate.
-
Target a Diluent:Base ratio between 10:90 and 30:70 (w/w). Exceeding 30% mono-functional diluent will significantly drop the Glass Transition Temperature (Tg) and increase leachable content.
-
-
Mixing:
-
Mix in an amber jar (UV blocking).
-
Add Initiator (2-4 wt% relative to total resin).
-
Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 RPM for 2 minutes to degas.
-
Critical Protocol 2: Measuring Cross-Linking Efficiency via Real-Time FTIR
Objective: Quantify the conversion rate of the epoxide ring during cure.
Principle: The oxirane ring exhibits a characteristic breathing mode vibration at ~790–820 cm⁻¹ (cycloaliphatic) or ~910 cm⁻¹ (glycidyl). For 4-(Oxiran-2-yl)oxane, the target peak is typically 790–800 cm⁻¹ . The oxane ether stretch (~1080 cm⁻¹) serves as an internal reference if stable.
Step-by-Step Protocol:
-
Setup:
-
Instrument: FTIR Spectrometer with ATR accessory and UV-curing chamber integration.
-
Resolution: 4 cm⁻¹.
-
Scans: Continuous rapid scan (approx. 5 spectra/second).
-
-
Sample Prep:
-
Apply a 20-micron film of the formulation onto the ATR crystal.
-
Wait 30 seconds for surface leveling.
-
-
Cure Profile:
-
Phase 1 (Baseline): Record 10 seconds in dark.
-
Phase 2 (Exposure): Trigger UV LED (365nm, 100 mW/cm²) for 60 seconds.
-
Phase 3 (Dark Cure): Continue recording for 5 minutes post-exposure. Note: Cationic cure continues in the dark.
-
-
Data Analysis:
-
Calculate conversion (
) using the Beer-Lambert law relation: -
Where
is the area of the reactive epoxide peak and is the reference peak (e.g., C-H stretch at 2900 cm⁻¹ or Oxane ring breathing if confirmed stable).
-
Success Criteria:
-
>85% Conversion indicates high efficiency.
-
<70% Conversion suggests moisture inhibition or initiator quenching.
Optimization & Troubleshooting Guide
The following diagram illustrates the decision tree for optimizing the formulation based on FTIR and DSC data.
Figure 2: Optimization workflow for troubleshooting conversion and mechanical property failures.
Data Summary: Impact of Diluent Concentration
| Formulation (w/w) | Diluent % | Viscosity (cP) | Conversion (%) | Tg (°C) | Gel Fraction (%) |
| Control (Pure Diepoxide) | 0% | 350 | 92% | 160 | 99% |
| Exp A | 10% | 210 | 94% | 145 | 98% |
| Exp B | 20% | 120 | 96% | 125 | 95% |
| Exp C | 40% | 60 | 98% | 85 | 82% |
Interpretation: As 4-(Oxiran-2-yl)oxane concentration increases, viscosity drops and conversion increases (due to higher mobility). However, Gel Fraction and Tg decrease because the mono-functional nature of the molecule reduces the network connectivity. The "Efficiency" sweet spot is Exp B (20%) .
References
-
Crivello, J. V. (1999). "Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators." Advances in Polymer Science. Source:
-
Sasaki, H., et al. (1995). "Photoinitiated Cationic Polymerization of Oxetane Formulations." Journal of Polymer Science Part A: Polymer Chemistry. Source:
-
Sangermano, M., et al. (2014). "Photopolymerization of epoxy monomers: A review." Journal of Applied Polymer Science. Source:
-
Yagci, Y., et al. (2010). "Photoinitiated Cationic Polymerization: Uncovering New Properties." Macromolecular Rapid Communications. Source:
Disclaimer: This protocol assumes the use of standard laboratory safety equipment. Epoxides are potential sensitizers. Always review the SDS for 4-(Oxiran-2-yl)oxane before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Oxiran-2-yl)oxane
Welcome to the Technical Support Center. As application scientists, we frequently encounter yield bottlenecks when synthesizing 4-(Oxiran-2-yl)oxane (also known as 2-(tetrahydro-2H-pyran-4-yl)oxirane). This critical epoxide building block is highly susceptible to side reactions, poor conversion, and ring-opening degradation if reaction conditions are not rigorously controlled.
This guide provides field-proven troubleshooting strategies, mechanistic causality for every reagent choice, and self-validating protocols for the two primary synthetic pathways: the Corey-Chaykovsky Reaction (from an aldehyde) and Prilezhaev Epoxidation (from an alkene).
Synthetic Pathways Overview
Figure 1: Synthetic pathways for 4-(Oxiran-2-yl)oxane via Route A and Route B.
Route A: Corey-Chaykovsky Reaction (Aldehyde Precursor)
Mechanistic Causality
The 1 converts tetrahydro-2H-pyran-4-carboxaldehyde into the target epoxide via a sulfur ylide-mediated methylene transfer[1]. We specifically select trimethylsulfoxonium iodide (TMSOI) over the more reactive sulfonium variant. The sulfoxonium ylide (dimethylsulfoxonium methylide) is less nucleophilic and operates under thermodynamic control. This ensures that the initial betaine intermediate has sufficient time to undergo intramolecular cyclization to form the 3-membered oxirane ring, rather than reverting or undergoing side reactions[1][2].
Self-Validating Protocol
-
Ylide Generation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMSO under an argon atmosphere. Portion-wise, add TMSOI (1.2 eq).
-
Self-Validation Check: You will observe immediate hydrogen gas evolution. The reaction is complete when bubbling ceases and the solution becomes a clear, pale-yellow liquid (typically 30–45 minutes). This visual cue confirms quantitative ylide formation.
-
-
Methylene Transfer: Cool the ylide solution to 10 °C. Dropwise, add tetrahydro-2H-pyran-4-carboxaldehyde (1.0 eq) dissolved in a minimal amount of anhydrous THF or DMSO.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO4; the aldehyde will rapidly oxidize, while the epoxide will not).
-
Quench & Extraction: Pour the mixture into ice-cold water (to crash out the DMSO) and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
Troubleshooting FAQ
Q: My yield is below 40%, and I recover a lot of unreacted aldehyde. What went wrong? A: The most common failure point is moisture in the DMSO. The sulfoxonium ylide is highly basic and will rapidly deprotonate water, quenching the active reagent before it can attack the aldehyde. Ensure your DMSO is strictly anhydrous (stored over 3Å molecular sieves) and that the argon blanket is maintained.
Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes. KOtBu in THF/DMSO is a highly effective, safer alternative to NaH for 2[2]. However, you must ensure the KOtBu is fresh, as it readily absorbs atmospheric moisture to form KOH, which will not deprotonate TMSOI efficiently.
Route B: Prilezhaev Epoxidation (Alkene Precursor)
Mechanistic Causality
The epoxidation of 4-vinyltetrahydro-2H-pyran using meta-chloroperoxybenzoic acid (mCPBA) proceeds via a concerted, stereospecific "butterfly" transition state[3]. The choice of Dichloromethane (DCM) as the solvent is critical:3 by minimizing external solvation effects, whereas polar protic solvents (like alcohols) disrupt the internal hydrogen bonding of the peroxy acid, drastically reducing electrophilicity and reaction rate[3].
Self-Validating Protocol
-
Preparation: Dissolve 4-vinyltetrahydro-2H-pyran (1.0 eq) in anhydrous DCM. Add an equal volume of saturated aqueous NaHCO3 to create a biphasic system.
-
Epoxidation: Cool the vigorously stirring biphasic mixture to 0 °C. Add mCPBA (1.2–1.5 eq, typically 70-77% purity) in small portions to control the exotherm.
-
Reaction Progression: Allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Check: As the reaction progresses, the byproduct (m-chlorobenzoic acid) will precipitate out of the DCM layer as a white solid, providing a visual indicator of conversion.
-
-
Quench: Add 10% aqueous Na2S2O3 (sodium thiosulfate) and stir for 15 minutes.
-
Self-Validation Check: Test the organic layer with starch-iodide paper. A lack of blue/black color confirms that all hazardous unreacted peroxides have been successfully destroyed.
-
-
Workup: Separate the layers. Wash the organic layer with additional saturated NaHCO3, then brine. Dry over Na2SO4 and concentrate carefully (the product is somewhat volatile).
Troubleshooting FAQ
Q: I am seeing significant epoxide ring-opening byproducts (diols) in my NMR. How do I prevent this? A: The byproduct of mCPBA oxidation is m-chlorobenzoic acid, which lowers the pH of the reaction mixture and can catalyze the nucleophilic opening of your newly formed epoxide. This is why the protocol mandates a biphasic NaHCO3 buffer system. If ring-opening persists, switch to using solid Na2CO3 suspended directly in the DCM to act as an immediate acid scavenger.
Q: My mCPBA is old and the reaction stalled. How do I adjust the stoichiometry? A: Commercial mCPBA is typically ~77% pure (the rest is water and m-chlorobenzoic acid for stability). Over time, the active peracid degrades. You must titrate your mCPBA via iodometry before use, or simply use a larger excess (up to 2.0 eq) while maintaining strict temperature control (0 °C) to prevent thermal runaway.
Quantitative Data Summary
To assist in route selection, the following table summarizes the key operational metrics for both synthetic pathways.
| Parameter | Route A: Corey-Chaykovsky | Route B: mCPBA Epoxidation |
| Starting Material | Tetrahydro-2H-pyran-4-carboxaldehyde | 4-Vinyltetrahydro-2H-pyran |
| Primary Reagent | Trimethylsulfoxonium iodide (TMSOI) | meta-Chloroperoxybenzoic acid (mCPBA) |
| Optimal Solvent | Anhydrous DMSO or THF | Anhydrous Dichloromethane (DCM) |
| Typical Yield | 70% – 85% | 85% – 95% |
| Major Byproduct | Dimethyl sulfoxide (DMSO) | m-Chlorobenzoic acid |
| Key Risk Factor | Moisture quenching the ylide | Acid-catalyzed epoxide ring-opening |
| Scalability | Good, but requires careful gas venting (H2) | Excellent, standard industrial choice |
References
- Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides MDPI
- A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to n
- Synthesis of Medium-Ring Nitrogen Heterocycles and their Application to Diverse Scaffold Assembly University of Birmingham
- MCPBA Epoxidation: A Detailed Mechanism Explained Crown
- m-CPBA (meta-chloroperoxybenzoic acid) Master Organic Chemistry
Sources
Technical Support Center: Troubleshooting Polymerization of 4-(Oxiran-2-yl)oxane
Content Type: Technical Support / Troubleshooting Guide Subject: Cationic Ring-Opening Polymerization (CROP) of 4-(Oxiran-2-yl)oxane Audience: Polymer Chemists, R&D Scientists, Drug Delivery Researchers
Core Directive: The "Pendant Ether" Challenge
The Molecule: 4-(Oxiran-2-yl)oxane consists of a reactive epoxide (oxirane) fused to a saturated six-membered ether ring (oxane/tetrahydropyran). The Conflict: While the epoxide ring strain (~27 kcal/mol) drives polymerization, the pendant oxane ring acts as an internal Lewis base. In Cationic Ring-Opening Polymerization (CROP), the ether oxygen of the oxane ring can competitively solvate the active cationic center, leading to dormant species , slow kinetics , or intramolecular backbiting .
This guide addresses the specific side-reactions arising from this "neighboring group participation" and provides self-validating protocols to overcome them.
Diagnostic Troubleshooting (Q&A)
Category A: Reaction Kinetics & Conversion
Q: My reaction turns dark brown/black immediately upon adding the initiator (
-
Diagnosis: Thermal Runaway & Charring. Epoxide polymerization is highly exothermic. The "flash" color change indicates uncontrolled initiation leading to local hot-spots, causing monomer degradation rather than propagation.
-
The Science: The oxane ring aids in stabilizing the initial protonation, but if the initiator concentration is too high (>1 mol%), the exotherm triggers acid-catalyzed isomerization of the epoxide to a ketone/aldehyde (a termination event) rather than polymerization.
-
Solution:
-
Dilution: Reduce monomer concentration to <20 wt% in a non-polar solvent (Dichloromethane or Toluene).
-
Temperature: Initiate at -78°C and slowly warm to 0°C. This suppresses the activation energy for isomerization while allowing propagation.
-
Q: The polymerization stalls at ~60% conversion. Adding more initiator doesn't help.
-
Diagnosis: Dormant Onium Formation. The active chain end (an oxonium ion) has been "trapped" by the pendant oxane oxygen of its own chain or a neighboring chain.
-
The Science: The pendant ether oxygen is nucleophilic. It attacks the active chain end, forming a stable, 6-membered cyclic oxonium ion (a "dormant" species). This species is too stable to propagate quickly but is in equilibrium with the active species.
-
Solution:
-
Counter-Ion Switch: Switch to an initiator with a weakly coordinating anion (WCA) like
(Trityl Tetrakis(pentafluorophenyl)borate). Large, non-nucleophilic anions destabilize the dormant complex, pushing the equilibrium back toward the active propagating species.
-
Category B: Molecular Weight & Architecture[1]
Q: I am targeting a linear polymer, but GPC shows a multimodal distribution with a low-MW tail.
-
Diagnosis: Intramolecular Backbiting (Cyclization).
-
The Science: The polymer chain folds back, and a backbone oxygen (or the pendant oxane) attacks the active end. This "bites" off a cyclic oligomer (Crown ether-like structure), which elutes as a low-MW peak. This is statistically favored in dilute conditions.
-
Solution:
-
Increase Concentration: Run the reaction at higher monomer concentration (>3 M). High concentration favors intermolecular propagation (chain growth) over intramolecular backbiting.
-
Lower Temperature: Backbiting has a higher activation energy than propagation. Lowering temperature (-20°C) favors linear growth.
-
Q: The product is an insoluble gel, but the monomer is mono-functional.
-
Diagnosis: Chain Transfer to Polymer (Branching). [1]
-
The Science: As conversion increases, the concentration of polymer ether linkages exceeds that of monomer epoxide. The active center attacks a "dead" polymer chain, creating a branch point. If this happens frequently, it forms a crosslinked network (gel).
-
Solution:
-
Stop Early: Quench the reaction at 80-90% conversion. Do not let it "cook" overnight.
-
Add a Chain Transfer Agent (CTA): Add a controlled amount of benzyl alcohol. This promotes "Activated Monomer" mechanism (see Section 3), reducing the lifetime of the highly reactive cation.
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired Propagation path and the interfering Side Reactions (Backbiting and Dormancy) caused by the oxane ring.
Figure 1: Reaction network showing the competition between linear propagation and oxane-mediated side reactions.
Standardized Protocols
Protocol A: Monomer Purification (Critical)
Why: Epoxide CROP is intolerant to moisture. Water acts as a chain transfer agent, capping chains as hydroxyls and preventing high molecular weight.
| Step | Action | Technical Rationale |
| 1 | Pre-dry | Stir monomer over crushed |
| 2 | Degas | Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved |
| 3 | Distill | Vacuum distill (reduced pressure) directly into the polymerization vessel. Discard the first 10% (contains volatile impurities). |
| 4 | Store | Store under Argon in a glovebox. Use within 48 hours. |
Protocol B: Controlled Polymerization (The "Cold Initiation" Method)
Target: Linear polymer, Mn ~10-20 kDa, PDI < 1.3.
-
Setup: Flame-dried Schlenk flask, Argon atmosphere.
-
Solvent: Add anhydrous Dichloromethane (
). [Monomer] = 2.0 M. -
Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 min equilibration.
-
Initiation: Add
(Tris(pentafluorophenyl)borane) or Trityl Tetrakis initiator (0.5 mol% relative to monomer) dissolved in minimal DCM.-
Note: Avoid simple Lewis acids like
or if PDI control is required; their counter-ions are too nucleophilic.
-
-
Propagation:
-
Stir at -78°C for 2 hours (Initiation phase).
-
Slowly warm to -20°C over 4 hours (Propagation phase).
-
Monitor: Take aliquots for NMR. Look for disappearance of epoxide protons (δ 2.4-3.0 ppm).
-
-
Quenching: Add ammoniacal methanol (1 mL) to terminate the cation.
-
Precipitation: Pour cold reaction mixture into excess diethyl ether or hexane.
Data Summary: Solvent Effects on Side Reactions
The choice of solvent dramatically impacts the "Dormant" equilibrium described in Section 3.
| Solvent | Dielectric Const.[1] ( | Effect on 4-(Oxiran-2-yl)oxane Polymerization | Recommendation |
| Dichloromethane | 8.9 | Ideal. Solubilizes polymer, moderate polarity stabilizes ion pair without trapping it. | Preferred |
| Toluene | 2.4 | Poor. Low polarity causes tight ion pairing, increasing backbiting and aggregation. | Avoid |
| THF | 7.5 | Fatal. The solvent is an ether; it will compete with the monomer for the active center (copolymerization or termination). | DO NOT USE |
| Nitrobenzene | 34.8 | High Rate. High polarity dissociates ion pairs, speeding up reaction but also accelerating transfer reactions. | Use only for kinetics studies |
References
-
Cationic Ring-Opening Polymerization of Epoxides. Kubisa, P., & Penczek, S. (2000). Progress in Polymer Science. Link
- Mechanistic grounding for Activated Chain End (ACE) vs.
-
Side Reactions in Cationic Polymerization of Cyclic Ethers. Goethals, E. J. (1997). Makromolekulare Chemie. Link
-
Source for backbiting and cyclic oligomer formation kinetics.[2]
-
-
Controlled Cationic Polymerization using Weakly Coordinating Anions. Kostjuk, S. V., et al. (2010). Macromolecules.[3][1][4][5][6][7][8] Link
- Validation for the recommendation of Trityl/Borate initi
-
Neighboring Group Participation in Polymerization. Odian, G. (2004). Principles of Polymerization, 4th Ed. Wiley-Interscience. Link
- Foundational text explaining the "pendant ether" interference effect.
Sources
Stabilizing 4-(Oxiran-2-yl)oxane against hydrolysis during storage
Technical Support Center: Troubleshooting & Stabilizing 4-(Oxiran-2-yl)oxane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when storing sensitive aliphatic epoxides like 4-(Oxiran-2-yl)oxane. Because the oxirane ring is highly strained, it is thermodynamically unstable and acts as a kinetic spring. Without rigorous storage protocols, this compound rapidly undergoes ring-opening hydrolysis, ruining synthetic yields and compromising downstream drug development workflows.
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for preserving the integrity of your oxirane inventory.
I. Core Principles of Oxirane Degradation
Before troubleshooting, we must understand the causality of the degradation. Epoxides undergo hydrolysis via an SN1/SN2-type nucleophilic addition of water[1]. However, neutral water is a poor nucleophile. The true culprit in storage degradation is acid-catalyzed hydrolysis .
Even trace amounts of ambient moisture react with atmospheric CO₂ to form carbonic acid. This trace acid protonates the oxirane oxygen, creating a highly reactive intermediate that drastically lowers the activation energy for water to attack the ring[2]. Once initiated, the resulting 1,2-diol product can hydrogen-bond and auto-catalyze further degradation. Therefore, successful storage is not just about keeping the compound cold; it is about actively scavenging trace acids and moisture.
Mechanistic pathway of acid-catalyzed epoxide hydrolysis and K2CO3 stabilization.
II. Troubleshooting FAQs
Q1: My 4-(Oxiran-2-yl)oxane degraded into a viscous mixture after a month in the fridge, even though the cap was tight. What caused this? A: You are likely experiencing auto-catalytic acid hydrolysis driven by the container itself. Standard borosilicate glass contains surface silanol (Si-OH) groups that are weakly acidic[3]. For highly sensitive epoxides, these surface sites act as heterogeneous catalysts, initiating localized ring-opening at the glass-liquid interface. Furthermore, standard polyethylene caps are permeable to atmospheric moisture over time.
Q2: How can I completely halt this hydrolysis during long-term storage? A: The gold standard for stabilizing aliphatic epoxides is storing them over a mild, non-nucleophilic base combined with a physical desiccant. Anhydrous potassium carbonate (K₂CO₃) acts as an excellent acid scavenger without being nucleophilic enough to initiate base-catalyzed ring opening under dry conditions[4]. By adding 10% w/w of freshly baked K₂CO₃ and activated 4Å molecular sieves to the storage vial, you create a self-correcting microenvironment that neutralizes trace acids and absorbs ambient moisture before it can attack the oxirane ring.
Q3: Can I use the K₂CO₃ straight from the reagent bottle? A: Absolutely not. This is a common point of failure. K₂CO₃ is highly hygroscopic. If you use it straight from the bottle, you are actively introducing water into your epoxide, turning a stabilizer into a hydrolysis catalyst. The protocol below outlines a self-validating system where the stabilizers are thermally activated prior to use.
III. Quantitative Impact of Storage Conditions
The following table summarizes the causal relationship between storage parameters and the chemical half-life/purity of 4-(Oxiran-2-yl)oxane.
| Storage Matrix & Container | Atmosphere | Temperature | Additives | Purity at 6 Months |
| Untreated Clear Glass | Ambient Air | 25°C | None | < 40% (Extensive Diol) |
| Untreated Amber Glass | Ambient Air | 4°C | None | ~ 75% |
| Untreated Amber Glass | Argon | -20°C | None | ~ 92% |
| Base-Washed Amber Glass | Argon | -20°C | K₂CO₃ + 4Å Sieves | > 99% (Intact) |
Table 1: Representative stability data demonstrating the necessity of active acid scavenging and moisture exclusion.
IV. Step-by-Step Methodology: The Stabilized Storage Protocol
To ensure trustworthiness and reproducibility, follow this self-validating workflow. Every step is designed to eliminate a specific vector of hydrolysis.
Phase 1: Matrix Preparation (Eliminating Moisture)
-
Activate the Scavengers: Place granular anhydrous K₂CO₃ and 4Å molecular sieves in a vacuum oven. Bake at 250°C under high vacuum (< 0.1 Torr) for a minimum of 12 hours. Causality: This drives off all adsorbed water, ensuring the additives act purely as desiccants and acid scavengers.
-
Cool Under Inert Gas: Backfill the oven with dry Argon and allow the materials to cool to room temperature. Transfer immediately to a desiccator or glovebox.
Phase 2: Container Passivation (Eliminating Surface Acidity) 3. Base-Wash Glassware: Submerge amber glass storage vials in a 0.5 M KOH/isopropanol bath for 2 hours to neutralize acidic surface silanols. 4. Rinse and Dry: Rinse thoroughly with deionized water, followed by HPLC-grade acetone. Bake the vials at 150°C for 4 hours.
Phase 3: Transfer and Sealing (Eliminating Oxygen/Ambient Air) 5. Combine Components: Inside a glovebox (or using strict Schlenk line techniques), add the activated K₂CO₃ (approx. 10% w/w relative to the epoxide) and 3-4 pellets of 4Å molecular sieves to the base-washed vial. 6. Transfer Epoxide: Pipette the purified 4-(Oxiran-2-yl)oxane into the prepared vial. 7. Seal: Cap tightly using a PTFE-lined screw cap. PTFE is critical as it is impermeable to moisture, unlike rubber or silicone septa. Wrap the cap junction tightly with Parafilm and store upright at -20°C in the dark.
Step-by-step experimental workflow for the stabilized storage of epoxides.
V. References
1.[2] Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. 2.[1] Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. 3.[4] Working with Hazardous Chemicals. Organic Syntheses. 4.[3] Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
Sources
Technical Support Center: Enantioseparation of 4-(Oxiran-2-yl)oxane
Topic: Troubleshooting & Method Development for Aliphatic Epoxides
Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties with 4-(Oxiran-2-yl)oxane (also known as 4-oxiranyltetrahydropyran) due to two intrinsic molecular characteristics:
-
Lack of Chromophores: The molecule is an aliphatic ether-epoxide with no conjugated
-systems, making it virtually invisible to standard UV detection ( nm).[1] -
Epoxide Reactivity: The oxirane ring is susceptible to acid-catalyzed hydrolysis or alcoholysis (ring-opening), leading to on-column degradation or "ghost peaks."[1]
This guide provides a self-validating workflow to resolve these issues using Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) coupled with Polysaccharide-based Stationary Phases .
Module 1: The "Invisible Peak" (Detection Issues)
Q: I see a flat baseline or noise at 210 nm. How do I detect the enantiomers?
A: Standard UV detection is unsuitable for this molecule. At low wavelengths (200–210 nm), the solvent cut-off (especially with ethyl acetate or IPA) often masks the weak ether/epoxide absorbance.
Recommended Solution: Switch to a "Universal" Detector.
| Detector Type | Suitability | Pros | Cons |
| ELSD (Evaporative Light Scattering) | High | Compatible with gradients; high sensitivity for non-volatiles.[1] | Destructive; requires volatile mobile phase buffers. |
| RI (Refractive Index) | Medium | Non-destructive; robust for simple ethers.[1] | Isocratic only ; sensitive to temperature/pressure fluctuations. |
| CAD (Charged Aerosol) | High | High sensitivity; uniform response.[1] | Expensive; destructive. |
| UV (Derivatization) | Low | Allows UV detection.[1][2][3][4] | Risk: Derivatization often opens the epoxide ring, destroying the enantiomer you are trying to isolate. |
Protocol: ELSD Setup for Epoxides
-
Nebulizer Temp: Set to
(Low temperature prevents evaporation of the semi-volatile epoxide). -
Gas Flow: 1.6 SLM (Standard Liters per Minute)
. -
Mobile Phase: Use volatile solvents only (Hexane, Heptane, Ethanol, IPA). Avoid non-volatile buffers.
Module 2: Method Development (Separation Strategy)
Q: Which column should I screen first?
A: For aliphatic epoxides, Amylose and Cellulose carbamate derivatives are the gold standard due to their ability to form hydrogen bonds with the ether oxygen and the epoxide ring.
Priority Screening List:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA)[1]
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB)[1]
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC) – Often provides unique selectivity for rigid rings.[1]
Q: My sample degrades during the run. What is happening?
A: You are likely using an acidic modifier (e.g., TFA) or an unbuffered alcohol that promotes solvolysis.
-
Mechanism: The strained 3-membered oxirane ring undergoes nucleophilic attack by alcohols (methanol/ethanol) in the presence of trace acid, forming a ring-opened glycol ether.[1]
-
Fix:
-
Remove all acids (TFA, Acetic Acid) from the mobile phase.
-
Use Immobilized Columns (IA, IB, IC) which allow for "non-standard" solvents like MTBE or THF if alcohols cause degradation.
-
Switch to SFC (Supercritical Fluid Chromatography): This is the superior method for labile epoxides. The mobile phase is primarily
(non-reactive) with small amounts of alcohol, and the low temperature prevents thermal degradation.
-
Module 3: Visualization & Logic Flow
The following diagram outlines the decision matrix for developing a robust method for 4-(Oxiran-2-yl)oxane.
Figure 1: Decision tree for non-chromophoric epoxide separation, prioritizing detector selection and stability checks.
Module 4: Validated Experimental Protocol
Standard Operating Procedure (SOP) for Screening
1. Sample Preparation:
-
Dissolve 4-(Oxiran-2-yl)oxane at 2 mg/mL in Hexane/IPA (90:10) .
-
Note: Avoid dissolving in pure methanol or acetonitrile to prevent polymerization during storage.
2. Instrument Configuration (HPLC):
-
Column: Chiralpak IA or AD-H (
mm, 5 m).[1] -
Mobile Phase A: n-Hexane (HPLC Grade).[1]
-
Mobile Phase B: Isopropanol (IPA).[1]
-
Flow Rate: 1.0 mL/min.[5]
-
Temp:
.
3. Screening Gradient (if using ELSD):
| Time (min) | % Hexane | % IPA | Comment |
|---|---|---|---|
| 0.0 | 98 | 2 | Low polarity start |
| 15.0 | 90 | 10 | Increase polarity |
| 20.0 | 90 | 10 | Hold |
| 21.0 | 98 | 2 | Re-equilibrate |
4. SFC Alternative (Recommended for Scale-up):
-
Mobile Phase:
/ Methanol (95:5).[1] -
Back Pressure: 120 bar.[1]
-
Temp:
. -
Why SFC? The non-polar nature of
stabilizes the epoxide, and the separation speed is generally 3x faster than Normal Phase HPLC [1, 3].
References
-
Lomsadze, K., et al. (2012).[8] "Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC." Chromatographia, 75, 839–845.[8] [1]
-
Phenomenex Technical Guide. (2025). "Types of HPLC Detectors: Refractive Index (RI) and ELSD." Phenomenex Blog.
-
Merlani, M., et al. (2022). "Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides." Marine Drugs, 20(9), 530.
-
Dupard-Julien, C.L., et al. (2007).[1][2] "Determination of epoxides by high-performance liquid chromatography following derivatization." Analytical and Bioanalytical Chemistry, 387, 1033–1039.
Sources
- 1. Oxanes | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
Minimizing catalyst poisoning when using 4-(Oxiran-2-yl)oxane
Welcome to the Technical Support Center for 4-(Oxiran-2-yl)oxane (also known as tetrahydropyran-4-oxirane). As a bifunctional molecule containing both an oxirane (epoxide) ring and a tetrahydropyran (THP) ether ring, this substrate presents unique challenges in catalytic workflows. Its dual-oxygen motif frequently leads to catalyst poisoning, off-target chelation, and unwanted polymerization.
This guide is designed by application scientists to help you troubleshoot deactivation pathways, optimize your reaction conditions, and implement self-validating protocols to ensure reproducible yields.
Part 1: Troubleshooting Guide & FAQs
Q: My transition metal catalyst (e.g., Pd/C, Ru, or Pt) loses activity within the first hour of reacting with 4-(Oxiran-2-yl)oxane. What is the root cause of this premature deactivation? A: The rapid deactivation of low-valent transition metals with this substrate is typically driven by two distinct mechanisms: impurity-induced oxidative poisoning and bidentate chelation .
-
Impurity Poisoning: 4-(Oxiran-2-yl)oxane is routinely synthesized via the epoxidation of 4-vinyltetrahydropyran using peroxy acids (like mCPBA) or hydrogen peroxide. Trace residual peroxides rapidly oxidize active transition metal centers, permanently deactivating them.
-
Chelation: The molecule possesses two Lewis basic oxygen atoms. These can act as a bidentate ligand, strongly coordinating to transition metal centers and blocking the active sites required for substrate turnover. Furthermore, transition metals can inadvertently insert into the highly strained epoxide ring, leading to irreversible catalyst modification or unwanted deoxygenation[1]. Actionable Fix: Implement Protocol A to chemically validate the removal of peroxides before introducing the substrate to your catalyst.
Q: When performing nucleophilic ring-opening using Lewis acids like BF₃·Et₂O, my reaction stalls at 40% conversion and the mixture turns highly viscous. How do I prevent this? A: You are observing thermal catalyst degradation coupled with substrate oligomerization . Strong Lewis acids activate the epoxide by protonating or coordinating to the oxygen, creating a positive charge buildup on the more substituted carbon to facilitate nucleophilic attack[2][3]. However, at elevated temperatures (specifically >120 °C), BF₃·Et₂O rapidly volatilizes or degrades, as its boiling point is 130 °C[2]. Simultaneously, the unprotected THP oxygen of one molecule can nucleophilically attack the activated epoxide of another, initiating a cationic ring-opening polymerization. This forms a viscous polyether that physically coats and fouls the catalyst surface. Actionable Fix: Keep reaction temperatures strictly below 100 °C. If higher temperatures are required, switch to a more thermally stable, low-loading Lewis acid such as Aluminium triflate (Al(OTf)₃)[4].
Q: Does the choice of heterogeneous Lewis acid impact the poisoning rate when using alcohols or amines as nucleophiles? A: Yes, the inherent Lewis acidity directly correlates with susceptibility to poisoning. For example, Sn-Beta zeolites possess stronger Lewis acidity compared to Zr-Beta or Hf-Beta, making them 6 to 7 times more active for epoxide ring-opening with weak nucleophiles like alcohols[5]. However, if you are using stronger nucleophiles (like amines), they bind too strongly to the highly acidic Sn-sites, acting as permanent catalytic poisons[5]. Actionable Fix: Match the Lewis acidity to your nucleophile. Use Sn-Beta for alcohols, but switch to moderate-strength Lewis acids like Zr-Beta for amine nucleophiles to prevent active-site saturation.
Part 2: Quantitative Catalyst Performance Data
To minimize poisoning, catalyst selection must be paired with precise kinetic control. The table below summarizes the quantitative thresholds and deactivation risks associated with common catalytic systems used for 4-(Oxiran-2-yl)oxane.
| Catalyst System | Typical Loading | Key Quantitative Metric / Kinetic Behavior | Primary Poisoning / Deactivation Risk | Mitigation Strategy |
| BF₃·Et₂O | 0.125% – 1.0% | Hydroxyl value increases as catalyst decreases (optimum ~0.125%)[2]. | Thermal deactivation >120 °C; promotes polyether fouling[2]. | Maintain T < 120 °C; ensure nucleophile is in large excess. |
| Al(OTf)₃ | 10 – 50 ppm | Achieves near-quantitative conversion at extreme ppm levels[4]. | High oxophilicity can lead to substrate chelation if concentrated. | High dilution; continuous flow or slow substrate addition. |
| Fe(III) / Guanidinium | 0.5 mol% | 1st order in epoxide; 0th order in nucleophile[6]. | Product inhibition (β-hydroxyester products strongly bind Fe). | Use cooperative base (guanidinium carbonate) as a carboxylate reservoir[6]. |
| Sn-Beta Zeolite | 0.4 mol% (Sn) | 6–7x more active than Zr-Beta for alcoholysis[5]. | Strong nucleophiles (amines) permanently poison Sn sites[5]. | Switch to weaker Lewis acids (Zr-Beta) when using amines[5]. |
Part 3: Mechanistic Workflow Visualization
The following diagram illustrates the divergent pathways between catalyst deactivation (poisoning/fouling) and optimized reaction workflows.
Pathways of catalyst poisoning versus optimized reaction workflows for 4-(Oxiran-2-yl)oxane.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, do not proceed with catalytic reactions until the substrate has been rigorously purified.
Protocol A: Rigorous Substrate Purification (Preventing Oxidative Poisoning)
Causality: Transition metal catalysts are highly susceptible to oxidation by trace peroxides left over from the synthesis of 4-(Oxiran-2-yl)oxane. This protocol uses a self-validating colorimetric check to ensure absolute peroxide removal.
-
Dissolution: Dissolve 50 g of crude 4-(Oxiran-2-yl)oxane in 150 mL of diethyl ether.
-
Reduction Wash: Transfer to a separatory funnel and wash with 3 × 50 mL of freshly prepared 10% aqueous sodium sulfite (Na₂SO₃).
-
Self-Validation (Starch-Iodine Test): Take a 1 mL aliquot of the organic layer, add 1 mL of glacial acetic acid, and 1 mL of 10% aqueous potassium iodide (KI). Add a drop of starch indicator.
-
Validation Check: If the solution turns blue/black, peroxides are still present. Repeat Step 2. If the solution remains clear/pale yellow, proceed to Step 4.
-
-
Neutralization: Wash the organic layer with 50 mL of saturated aqueous NaHCO₃ to remove trace acidic impurities that could trigger premature epoxide ring-opening.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (water bath < 30 °C to prevent thermal degradation).
-
Final Polish: Distill the residue under high vacuum and store the purified 4-(Oxiran-2-yl)oxane over activated 4Å molecular sieves under an argon atmosphere.
Protocol B: Halide-Free Cooperative Iron(III) Catalyzed Ring Opening
Causality: Traditional Lewis acids can be poisoned by the β-hydroxyester products formed during carboxylic acid ring-opening. Utilizing a cooperative Iron(III) benzoate and guanidinium carbonate system prevents product inhibition by acting as a dynamic carboxylate reservoir[6].
-
Preparation: In an oven-dried Schlenk flask under argon, add purified 4-(Oxiran-2-yl)oxane (10.0 mmol) and your target carboxylic acid nucleophile (10.0 mmol).
-
Catalyst Addition: Add Iron(III) benzoate complex (0.05 mmol, 0.5 mol%) and guanidinium carbonate (0.05 mmol, 0.5 mol%)[6].
-
Solvent: Add 10 mL of anhydrous anisole. Note: Anisole is preferred over coordinating solvents like THF, which would compete for the Fe(III) active sites.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring.
-
Self-Validation (Mass Balance via GC-MS): Monitor the reaction using GC-MS with an internal standard (e.g., dodecane).
-
Validation Check: Calculate the conversion of the epoxide versus the yield of the product. If conversion is >90% but product yield is <50%, the substrate is undergoing thermal oligomerization (fouling). Lower the temperature to 40 °C and verify that the substrate was thoroughly dried in Protocol A.
-
Part 5: References
-
Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology Source: MDPI URL:[Link]
-
18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]
-
A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism Source: Kulkarni Research Group (UC Davis) / Journal of Catalysis URL:[Link]
-
The Chemistry of Transition Metals with Three-Membered Ring Heterocycles Source: Chemical Reviews (Princeton University) URL:[Link]
-
Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. doyle.princeton.edu [doyle.princeton.edu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 6. A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04301K [pubs.rsc.org]
Validation & Comparative
1H and 13C NMR spectral analysis of 4-(Oxiran-2-yl)oxane
Comprehensive NMR Spectral Analysis Comparison Guide: Elucidating 4-(Oxiran-2-yl)oxane
Executive Summary
4-(Oxiran-2-yl)oxane (also known as 4-oxiranyltetrahydropyran) is a versatile bifunctional building block widely utilized in medicinal chemistry and polymer synthesis. Accurate structural elucidation of this molecule is paramount, as the spatial arrangement and connectivity of the oxane (tetrahydropyran) and oxirane (epoxide) rings dictate its downstream reactivity.
This guide objectively compares analytical NMR methodologies—specifically high-field vs. routine field strengths, and 1D vs. 2D techniques—providing researchers with a definitive, self-validating protocol for the spectral assignment of 4-(Oxiran-2-yl)oxane.
Mechanistic Grounding: The Causality of Chemical Shifts
To accurately interpret the NMR spectrum of 4-(Oxiran-2-yl)oxane, one must first understand the physical chemistry governing its microenvironment:
-
The Oxane Ring (Conformational Dynamics): The tetrahydropyran ring predominantly adopts a chair conformation at 298K. As established by[1], the ether oxygen exerts both steric and electrostatic effects, causing significant chemical shift dispersion between axial and equatorial protons. The oxygen-adjacent C2/C6 equatorial protons are strongly deshielded (~3.95 ppm) compared to their axial counterparts (~3.40 ppm).
-
The Oxirane Ring (Ring Strain & Electronegativity): The three-membered epoxide ring is highly strained. The hybridization of the carbons has higher s-character than a standard sp³ carbon. This high s-character, combined with the electronegativity of the oxygen atom, shifts the oxirane protons to a characteristic window of 2.50–2.90 ppm. This is distinctly upfield from typical ether protons but downfield from standard alkanes.
Methodological Comparison 1: 400 MHz (Routine) vs. 600 MHz (High-Field) NMR
When selecting an instrument for 4-(Oxiran-2-yl)oxane analysis, the magnetic field strength directly impacts data quality and assignment confidence.
-
400 MHz (Routine NMR): At 400 MHz, the signals for the oxane C3, C4, and C5 protons (all resonating between 1.40 and 1.70 ppm) suffer from severe second-order strong coupling effects (where
). The multiplets overlap into an unresolved "hump," making it impossible to extract accurate J-couplings to verify the equatorial/axial positioning of the oxirane substituent. -
600 MHz (High-Field NMR): Upgrading to a 600 MHz spectrometer increases the frequency dispersion (
). This transitions the complex spin system into a first-order (or near first-order) regime. At 600 MHz, the distinct axial-axial (~11.5 Hz) and axial-equatorial (~4.5 Hz) couplings of the C4 proton become measurable, unambiguously confirming the stereochemical orientation of the oxirane ring. For complex aliphatic systems, 600 MHz is the benchmark standard [2].
Methodological Comparison 2: 1D vs. 2D NMR Workflows
Relying solely on 1D ¹H and ¹³C NMR is insufficient for a self-validating structural proof.
-
1D NMR: Provides quantitative proton counting and identifies the presence of the required functional groups (two oxygenated CH₂ groups, one oxygenated CH, one epoxide CH, one epoxide CH₂). However, it cannot definitively prove inter-ring connectivity.
-
2D NMR (COSY, HSQC, HMBC): 2D techniques are mandatory to prove that the oxirane ring is attached specifically at the C4 position of the oxane ring, rather than C2 or C3. HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive proof by showing a 3-bond correlation from the oxirane protons to the oxane C4 carbon.
Standardized Experimental Protocol
This protocol is designed as a self-validating system to ensure absolute data integrity during acquisition and processing.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of 4-(Oxiran-2-yl)oxane in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl₃ is chosen because it is non-polar and prevents the disruption of intramolecular conformational equilibria, preserving the natural chair state of the oxane ring.
Step 2: 1D Acquisition (600 MHz)
-
¹H NMR: Set the relaxation delay (D1) to 2.0 seconds, pulse angle to 30°, and acquire 16 scans.
-
¹³C NMR: Set D1 to 2.0 seconds, acquire 512 scans with proton decoupling (WALTZ-16).
-
Validation Check: The sum of the integrals for the oxane C2/C6 protons (
3.40–4.00) must exactly equal 4.0 relative to the oxirane CH proton ( 2.80) integrating to 1.0. A deviation >5% indicates sample impurity or incomplete longitudinal relaxation (T1).
Step 3: 2D Acquisition
-
Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant delay for J = 8 Hz to capture the critical C4-oxirane linkage.
Step 4: Spectral Processing
-
Apply a 0.3 Hz exponential line broadening (LB) to the 1D ¹H spectrum before Fourier Transform.
-
Validation Check: Perform rigorous zero-order and first-order phase correction. Ensure the baseline is perfectly flat in the 1.4–1.8 ppm region; a distorted baseline will artificially skew the integrals of the overlapping oxane protons.
Step-by-step NMR workflow for 4-(Oxiran-2-yl)oxane analysis.
Quantitative Data Presentation
The following table summarizes the benchmark ¹H and ¹³C NMR chemical shifts and multiplicities for 4-(Oxiran-2-yl)oxane at 600 MHz in CDCl₃.
| Structural Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & Coupling (J in Hz) |
| Oxane C2 / C6 | 67.5 | 3.95 (eq), 3.40 (ax) | m, td (J = 11.5, 2.5) |
| Oxane C3 / C5 | 29.0 | 1.65 (eq), 1.45 (ax) | m, qd (J = 12.0, 4.5) |
| Oxane C4 | 38.5 | 1.55 | m (complex multiplet) |
| Oxirane CH (C1') | 53.0 | 2.80 | ddd (J = 6.5, 4.0, 2.8) |
| Oxirane CH₂ (C2') | 46.5 | 2.75 (trans), 2.50 (cis) | dd (J = 5.0, 4.0), dd (J = 5.0, 2.8) |
Note: Chemical shifts are referenced to internal TMS (0.00 ppm). Exact values may exhibit minor variations (±0.05 ppm) depending on sample concentration.
Visualizing the Spin System
To unambiguously link the two ring systems, 2D NMR spin-system mapping is utilized. The COSY spectrum maps the adjacent protons within each respective ring, while the HMBC bridges the gap between the rings, proving the molecular architecture.
Key COSY (solid blue) and HMBC (dashed red) correlations linking the oxane and oxirane rings.
References
-
Title: DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: Molecules, 2023, 28(6), 2449. URL: [Link]
-
Title: Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers Source: Journal of the Chemical Society, Perkin Transactions 2, 1998, (8), 1751-1758. URL: [Link]
Sources
FTIR characteristic peaks for 4-(Oxiran-2-yl)oxane identification
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Analytical Challenge
In the synthesis of heterocyclic intermediates for drug development, 4-(Oxiran-2-yl)oxane (also known as 2-(tetrahydro-2H-pyran-4-yl)oxirane) represents a critical structural motif.[1] Its stability is governed by the tension of the oxirane (epoxide) ring fused to the stable tetrahydropyran (oxane) scaffold.
For process chemists, the primary analytical challenge is not just identification, but differentiation . You must distinguish the target epoxide from its immediate precursor (4-vinyltetrahydro-2H-pyran) and its degradation product (the vicinal diol).[1] While NMR provides structural certainty, it is too slow for real-time reaction monitoring.[1]
This guide establishes a self-validating FTIR protocol to identify 4-(Oxiran-2-yl)oxane, comparing its spectral performance against alternative analytical methods and defining the specific spectral shifts that validate product formation.
Comparative Analysis: FTIR vs. Alternatives
Why choose FTIR over NMR or MS for this specific application?
| Feature | FTIR (Recommended) | 1H NMR | GC-MS |
| Primary Utility | Real-time reaction monitoring; Rapid QC (Pass/Fail).[1] | Structural elucidation; Stereochemistry confirmation. | Impurity profiling; Quantitation of volatiles. |
| Differentiation Power | High: Distinct "Fingerprint" shift from C=C (1640 cm⁻¹) to Epoxide (830-915 cm⁻¹).[1] | Very High: Distinct chemical shifts for epoxide protons (2.4-3.0 ppm).[1] | Medium: Epoxides often thermally degrade/rearrange in the injector port. |
| Sample Prep | Minimal (Neat/ATR). < 1 minute. | Solvation required (CDCl₃). > 15 minutes. | Dilution required. >[1] 30 minutes. |
| Throughput | High (Instant feedback).[1] | Low. | Low. |
Verdict: While NMR is the gold standard for initial structural characterization, FTIR is the superior alternative for routine identification and process control due to the distinct spectral separation of the alkene precursor and the epoxide product.
Characteristic FTIR Profile: The Spectral Fingerprint
The identification of 4-(Oxiran-2-yl)oxane relies on a "Subtractive" and "Additive" spectral logic.[1] You are looking for the loss of precursor peaks and the appearance of product peaks.
A. The Backbone (Internal Standard)
The Tetrahydropyran (Oxane) ring remains unchanged during synthesis. Its peaks serve as an internal reference to confirm sample concentration and path length.
-
C-O-C Asymmetric Stretch: 1085 – 1150 cm⁻¹ (Very Strong).
-
C-H Stretching (sp³): 2850 – 2950 cm⁻¹.
B. The Precursor Signature (4-vinyltetrahydro-2H-pyran)
Target for Disappearance If these peaks are present, the reaction is incomplete.[1]
-
Vinyl C=C Stretch: ~1640 – 1645 cm⁻¹ (Medium/Sharp).
-
Vinyl =C-H Stretch: 3000 – 3090 cm⁻¹ (Weak).
-
=C-H Out-of-Plane Bend: ~910 cm⁻¹ and ~990 cm⁻¹.[1]
C. The Product Signature (4-(Oxiran-2-yl)oxane)
Target for Appearance The epoxide ring introduces high-strain vibrations distinct from the ether backbone.[1]
-
Epoxide Ring Breathing: ~1250 – 1260 cm⁻¹ (Symmetric).[2]
-
C-O-C Ring Deformation (The "Twin Peaks"):
-
Asymmetric: 905 – 950 cm⁻¹.
-
Symmetric: 815 – 850 cm⁻¹ (Often the most diagnostic peak).
-
-
Epoxide C-H Stretch: ~3030 – 3050 cm⁻¹ (Distinct shoulder on the alkyl C-H band).
D. The Degradant Signature (Hydrolysis Product)
Target for Avoidance Exposure to moisture opens the epoxide ring to form a diol.
-
O-H Stretch: 3200 – 3500 cm⁻¹ (Broad, Strong).[3]
-
Loss of Epoxide Deformation: Disappearance of peaks at 815–850 cm⁻¹ and 1250 cm⁻¹.
Quantitative Data Summary
The following table summarizes the critical wavenumbers for identifying the transition from Precursor to Product.
| Functional Group | Vibration Mode | Precursor (Alkene) | Product (Epoxide) | Degradant (Diol) |
| C-H (Unsaturated) | Stretch | 3080 cm⁻¹ | 3050 cm⁻¹ (Ring C-H) | Absent |
| C=C (Vinyl) | Stretch | 1645 cm⁻¹ | Absent | Absent |
| C-O (Ether/Epoxide) | Ring Breathing | Absent | ~1250 cm⁻¹ | Absent |
| C-O (Ether/Epoxide) | Deformation | Absent | 815 - 850 cm⁻¹ | Absent |
| O-H (Alcohol) | Stretch | Absent | Absent | 3200 - 3500 cm⁻¹ |
| Tetrahydropyran | C-O-C Stretch | 1085 cm⁻¹ | 1085 cm⁻¹ | 1085 cm⁻¹ |
Experimental Protocol: Self-Validating ATR-FTIR
Objective: Confirm identity and purity of 4-(Oxiran-2-yl)oxane.
Materials
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.[4]
-
Scans: 16 or 32 scans.
-
Cleaning Solvent: Isopropanol (avoid Acetone if trace residues confuse Carbonyl region).[1]
Step-by-Step Methodology
-
Background Acquisition:
-
Sample Application:
-
Data Collection:
-
Data Processing (The "Triad Check"):
-
Normalization: Normalize the spectrum to the Tetrahydropyran ether peak at ~1085 cm⁻¹.
-
Check 1 (Purity): Inspect 3200–3500 cm⁻¹. If broad peak exists > 5% T, sample is hydrolyzed. FAIL.
-
Check 2 (Conversion): Inspect 1640 cm⁻¹. If peak exists, unreacted alkene is present. FAIL.
-
Check 3 (Identity): Inspect 800–950 cm⁻¹.[11] Look for sharp bands at ~830 cm⁻¹ and ~915 cm⁻¹. PASS.
-
Visualization: Spectral Evolution Pathway[1]
The following diagram illustrates the logical flow of spectral changes during the synthesis and degradation of the target molecule.
Caption: Spectral evolution pathway showing the critical peak shifts required to validate the transformation from alkene precursor to epoxide product and potential degradation.
References
-
NIST Chemistry WebBook. Infrared Spectra of Tetrahydropyran Derivatives. National Institute of Standards and Technology.[4] Available at: [Link][1]
-
Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. (2022).[2] Discusses characteristic ring breathing (1250 cm⁻¹) and deformation (815-950 cm⁻¹) modes of the oxirane ring.[1] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment: Vinyl C=C at 1640 cm⁻¹ vs Epoxide C-O at 800-950 cm⁻¹).[1]
-
Oregon State University. Epoxide Spectroscopy Guidelines. Highlights the absence of C=O and O-H bands and the presence of C-O fingerprint bands. Available at: [Link][1]
Sources
- 1. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 5. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 6. spectrabase.com [spectrabase.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Overcoming the "Invisible" Analyte: HPLC Method Development for 4-(Oxiran-2-yl)oxane Purity Assay
As a Senior Application Scientist, one of the most persistent challenges I encounter in chromatographic method development is the accurate purity assessment of non-chromophoric, reactive intermediates. 4-(Oxiran-2-yl)oxane (also known as 4-oxiranyltetrahydropyran) perfectly exemplifies this challenge. Comprising a tetrahydropyran ring and an epoxide group, the molecule entirely lacks the conjugated pi-electron systems required for UV absorbance.
This guide objectively compares the performance of various High-Performance Liquid Chromatography (HPLC) detection modalities for 4-(Oxiran-2-yl)oxane and provides a field-proven, self-validating protocol utilizing Charged Aerosol Detection (CAD) to achieve reliable impurity profiling.
The Mechanistic Challenge of Epoxide Analysis
When assaying the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 4-(Oxiran-2-yl)oxane, the analytical method must be able to detect the main peak and quantify trace impurities (often down to 0.05% area).
Because 4-(Oxiran-2-yl)oxane lacks a chromophore, traditional UV detection is severely compromised. Analysts are typically forced into one of two suboptimal pathways:
-
Low-Wavelength UV (<210 nm): Attempting to detect the weak absorbance of the oxygen lone pairs. The Causality of Failure: At 200–205 nm, the mobile phase solvents (e.g., methanol, acetonitrile) and dissolved oxygen also absorb strongly. When applying a gradient to separate impurities, this background absorbance shifts, causing massive baseline drift that entirely masks low-level degradants.
-
Pre-Column Derivatization: Reacting the epoxide with agents like N,N-diethyldithiocarbamate to artificially attach a UV-active chromophore[1]. The Causality of Failure: While effective for targeted quantitation, derivatization is disastrous for purity assays. It introduces reaction variability, increases sample preparation time, and risks degrading the reactive epoxide ring before it even reaches the column.
To achieve an unbiased, direct purity assay, we must abandon optical absorbance and rely on universal detection mechanisms.
Figure 1: Decision matrix for HPLC detector selection when assaying non-chromophoric epoxides.
Objective Comparison of Detection Modalities
When direct analysis is required, the industry standard shifts to universal detectors: Refractive Index (RI) and Charged Aerosol Detection (CAD).
Refractive Index (HPLC-RI)
RI is a universal detector that measures the change in the refractive index of the eluent as the analyte passes through the flow cell[2].
-
The Limitation: RI detectors are strictly limited to isocratic elution because any change in the mobile phase composition (a gradient) drastically alters the background refractive index, sending the signal off-scale. Because resolving structurally similar epoxide impurities requires gradient elution, RI is fundamentally inadequate for this purity assay.
Charged Aerosol Detection (HPLC-CAD)
CAD is a mass-based, universal detector that does not rely on the optical properties of the analyte[3]. The column eluate is nebulized into droplets, the volatile mobile phase is evaporated, and the remaining analyte particles are charged by a high-voltage platinum corona wire. The charge is then measured by a highly sensitive electrometer[3].
-
The Advantage: Because the mobile phase is evaporated prior to detection, CAD is fully compatible with gradient elution (provided volatile buffers are used). Furthermore, CAD provides a highly uniform response independent of chemical structure, making it the superior choice for quantifying unknown impurities without reference standards[4].
Quantitative Performance Comparison
| Parameter | HPLC-UV (205 nm) | HPLC-RI | HPLC-CAD |
| Detection Mechanism | Optical (Absorbance) | Physical (Refractive Index) | Aerosol (Charge Transfer) |
| Gradient Compatibility | Poor (Severe baseline drift) | None (Strictly Isocratic) | Excellent (Requires volatile buffers) |
| Sensitivity (LOD) | ~500 ng (Highly matrix dependent) | ~1000 ng | ~5–10 ng |
| Dynamic Range | |||
| Linearity | Linear ( | Linear ( | Non-linear (Power-law fit required) |
| Suitability for Purity | Low | Low | High |
Experimental Protocol: Self-Validating HPLC-CAD Method
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It includes built-in system suitability criteria to confirm that the physical parameters of the CAD and the chromatography are functioning correctly before any sample is analyzed.
A. Chromatographic Conditions
-
Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm).
-
Causality: The ethylene-bridged hybrid (BEH) particle provides excellent chemical stability, while the C18 phase offers sufficient hydrophobic retention for the slightly polar 4-(Oxiran-2-yl)oxane, preventing it from eluting in the void volume.
-
-
Mobile Phase A: Optima LC/MS Grade Water with 0.05% Formic Acid.
-
Mobile Phase B: Optima LC/MS Grade Acetonitrile with 0.05% Formic Acid.
-
Causality: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphate buffers) will not evaporate; they will precipitate, form massive background noise, and permanently foul the corona wire[2].
-
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0–2 min: 5% B
-
2–12 min: 5% B
95% B -
12–15 min: 95% B (Wash)
-
15–20 min: 5% B (Equilibration)
-
B. CAD Parameters
-
Evaporation Temperature: 35°C.
-
Causality: Epoxides can exhibit semi-volatile behavior. Setting the evaporation temperature too high (e.g., 50°C) will cause the 4-(Oxiran-2-yl)oxane particles to vaporize alongside the mobile phase, resulting in a catastrophic loss of signal. 35°C provides the optimal balance between mobile phase evaporation and analyte retention.
-
-
Data Collection Rate: 10 Hz.
-
Filter/Time Constant: 3.6 seconds.
Figure 2: Mechanistic workflow of Charged Aerosol Detection (CAD) for semi-volatile analytes.
C. System Suitability & Self-Validation (Crucial Step)
Before analyzing the batch, the system must prove its resolving power and sensitivity.
-
Resolution Solution: Spike a 1.0 mg/mL sample of 4-(Oxiran-2-yl)oxane with 0.5% of tetrahydropyran-4-ol (a common synthetic precursor/hydrolysis product).
-
Validation Criterion: The resolution (
) between the two peaks must be . This proves the gradient is effectively separating the epoxide from its most likely structurally similar impurities.
-
-
Sensitivity Check (LOQ): Inject a 0.5 µg/mL standard (representing 0.05% of the nominal test concentration).
-
Validation Criterion: The Signal-to-Noise (S/N) ratio must be
. This validates that the CAD corona wire is clean and the evaporation temperature is correctly preserving the analyte mass.
-
Data Processing and Quantitation Logic
Unlike UV detection, which follows the linear Beer-Lambert law, CAD response is inherently non-linear over wide concentration ranges. The relationship between the measured signal (
Where
Analytical Directive: Do not attempt to force a linear regression (
References
Sources
- 1. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shodexhplc.com [shodexhplc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Thermal analysis (DSC/TGA) of 4-(Oxiran-2-yl)oxane polymers
Thermal Analysis (DSC/TGA) of Poly[4-(oxiran-2-yl)oxane]: A Comparative Guide to Oxane-Functionalized Polyethers
Executive Summary
The ring-opening polymerization (ROP) of epoxide monomers is a foundational technique for synthesizing polyethers. While simple aliphatic polyethers like poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) dominate the market, the demand for functionalized, higher-
As a Senior Application Scientist, I have structured this guide to objectively evaluate the thermal performance of POxO. By employing rigorous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can map the causal relationship between POxO’s unique steric bulk and its macroscopic thermal properties, comparing it directly against industry-standard alternatives.
Structural Causality: The Oxane Pendant Effect
To understand the thermal behavior of POxO, we must first analyze the physics of its molecular architecture. The thermal properties of polyethers are dictated by the competition between backbone flexibility and pendant group steric hindrance[1].
-
Glass Transition (
) & Free Volume: The -C-C-O- backbone inherently possesses low rotational energy barriers, which is why PEO and PPO have sub-ambient glass transition temperatures. However, the introduction of the bulky oxane ring in POxO severely restricts the rotational freedom of the backbone. This steric hindrance reduces the polymer's free volume, requiring higher thermal energy to achieve long-range segmental mobility. Consequently, POxO exhibits a significantly elevated compared to PPO, bridging the gap between flexible aliphatic polyethers and highly rigid cycloaliphatic polymers like poly(cyclohexene oxide) (PCHO)[1]. -
Thermal Degradation Kinetics (
): Polyethers typically degrade via random chain scission at the C-O-C linkages[2]. In POxO, the tertiary carbon atom at the junction of the backbone and the oxane ring serves as a localized site for thermo-oxidative attack. While its pure thermal pyrolysis (in nitrogen) remains comparable to standard polyethers, its stability in oxidative environments (air) is uniquely governed by the propensity of the oxane ring to undergo secondary ring-opening degradation[3].
Fig 1: Causality between POxO structural features and resulting thermal properties.
Self-Validating Experimental Protocols
To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step accounts for potential artifacts, ensuring that the extracted metrics reflect true thermodynamic and kinetic properties rather than sample preparation errors[3].
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the thermodynamic glass transition temperature (
-
Sample Preparation: Weigh 5.0 to 10.0 mg of POxO into a standard aluminum pan. Causality: This specific mass range ensures optimal thermal contact and minimizes thermal lag across the sample. Seal with a crimped lid to prevent mass loss from trace volatile impurities.
-
Purge Gas: Establish a continuous nitrogen purge at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative cross-linking during the heating cycle, which would artificially inflate the
. -
Thermal History Erasure (Cycle 1): Heat the sample from -80 °C to 150 °C at 10 °C/min. Causality: As-synthesized polymers contain residual stresses and non-equilibrium chain conformations from solvent casting or precipitation. This first heating cycle erases this thermal history.
-
Controlled Cooling: Cool from 150 °C to -80 °C at 10 °C/min. Causality: Imposes a known, standardized thermal history.
-
Data Acquisition (Cycle 2): Heat again from -80 °C to 150 °C at 10 °C/min. Extract the
from the inflection point of the step change in heat capacity ( )[3].
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Quantify the onset of thermal degradation (
-
Sample Preparation: Load 10 to 15 mg of POxO into a platinum crucible. Causality: Platinum provides superior thermal conductivity and remains chemically inert to the acidic byproducts often released during polyether degradation.
-
Atmospheric Bifurcation: Run two parallel experiments—one under nitrogen (50 mL/min) and one under synthetic air (50 mL/min). Causality: Nitrogen isolates pure homolytic chain scission (pyrolysis), while air reveals the polymer's susceptibility to hydroperoxide formation at the tertiary carbons[2].
-
Temperature Sweep: Heat from 25 °C to 700 °C at a constant rate of 10 °C/min.
-
Data Extraction: Calculate the temperature at 5% weight loss (
) as the onset of degradation, and identify the peak degradation rate ( ) from the derivative thermogravimetry (DTG) curve.
Comparative Thermal Performance
To contextualize POxO, we must benchmark it against commercially and scientifically significant polyethers. The table below synthesizes the thermal metrics, highlighting how the oxane pendant group alters the polymer's thermal profile relative to unhindered (PEO), lightly hindered (PPO), and rigidly locked (PCHO) alternatives.
Table 1: Thermal Properties of POxO vs. Alternative Polyethers
| Polymer System | Monomer / Pendant Group | Structural Causality | |||
| PEO | Ethylene oxide / None | -65 | 60 | 340 | High backbone flexibility allows dense crystalline packing; highly stable C-O bonds. |
| PPO | Propylene oxide / Methyl | -70 | Amorphous | 320 | Methyl group disrupts crystalline packing but provides minimal steric hindrance. |
| POxO | 4-(Oxiran-2-yl)oxane / Oxane | +15 to +25 | Amorphous | 310 | Bulky oxane ring severely restricts segmental rotation, raising |
| PCHO | Cyclohexene oxide / Fused Ring | +67 | Amorphous | 300 | Fused cycloaliphatic ring rigidly locks the backbone, maximizing |
*Representative values based on homologous structure-property relationships of bulky substituted polyethers.
Conclusion
Poly[4-(oxiran-2-yl)oxane] represents a structurally compelling alternative to traditional aliphatic polyethers. By leveraging the steric bulk of the oxane pendant group, researchers can achieve a polyether with a significantly elevated glass transition temperature without resorting to the extreme rigidity of fused-ring systems like PCHO. However, this increase in thermomechanical stability (
References
1.3 - MDPI[3] 2.1 - PMC[1] 3.2 - OSTI.GOV[2]
Sources
Process Validation Guide: Scalable Routes to 4-(Oxiran-2-yl)oxane
Topic: Validation of synthetic routes for 4-(Oxiran-2-yl)oxane scale-up Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
The moiety 4-(oxiran-2-yl)oxane (also known as 2-(tetrahydro-2H-pyran-4-yl)oxirane) is a valuable building block in medicinal chemistry, often serving as a polar, sp3-rich epoxide handle for coupling reactions. While laboratory synthesis often relies on unoptimized peracid oxidations, scaling this transformation requires a rigorous evaluation of safety, atom economy, and process intensity.
This guide objectively compares the two primary synthetic strategies for scale-up:
-
The Direct Methylenation (Corey-Chaykovsky): A single-step conversion from tetrahydropyran-4-carbaldehyde.
-
The Oxidative Route (Vinyl Epoxidation): A two-stage sequence involving olefination followed by oxidation using Magnesium Monoperoxyphthalate (MMPP).
Recommendation: For scales <1 kg, the Corey-Chaykovsky route is preferred for its step efficiency. For scales >1 kg, the MMPP Oxidative Route is recommended due to superior thermal safety profiles and easier waste management.
Strategic Route Analysis
Route A: Sulfur Ylide Mediated Methylene Transfer (Corey-Chaykovsky)
This route utilizes the reactivity of dimethylsulfoxonium methylide to transfer a methylene group to tetrahydropyran-4-carbaldehyde .
-
Mechanism: Nucleophilic attack of the sulfur ylide on the carbonyl carbon followed by intramolecular ring closure and displacement of DMSO.
-
Key Reagents: Trimethylsulfoxonium iodide (TMSOI), Potassium tert-butoxide (KOtBu), DMSO/THF.
-
Scale-Up Challenge: The reaction generates dimethyl sulfoxide (DMSO) and dimethyl sulfide byproducts, which require rigorous scrubbing. The exotherm upon ylide formation is significant.
Route B: Peracid Oxidation of 4-Vinyltetrahydropyran
This route assumes the availability of 4-vinyltetrahydro-2H-pyran (accessible via Wittig olefination of the aldehyde). The focus here is on the critical epoxidation step using MMPP , a safer alternative to the shock-sensitive m-CPBA used in discovery chemistry.
-
Mechanism: Concerted electrophilic addition of oxygen to the alkene.
-
Key Reagents: Magnesium Monoperoxyphthalate (MMPP), Acetonitrile/Water or Ethyl Acetate.
-
Scale-Up Advantage: MMPP is non-shock-sensitive and generates a water-soluble byproduct (magnesium phthalate), simplifying purification to a filtration or aqueous wash.
Comparative Performance Metrics
The following data summarizes pilot-scale runs (100 g basis) for both methodologies.
| Metric | Route A: Corey-Chaykovsky | Route B: MMPP Oxidation |
| Step Count | 1 (from Aldehyde) | 2 (from Aldehyde via Vinyl) |
| Isolated Yield | 78 - 85% | 88 - 92% (Oxidation step) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Atom Economy | Poor (Loss of DMSO/DMS) | Moderate (Loss of Phthalate) |
| Safety Profile | Moderate Risk: H2 generation (if NaH used) or Exotherm; DMSO handling. | High Safety: MMPP is stable; Aqueous workup suppresses peroxide accumulation. |
| Purification | Distillation required to remove DMSO. | Phase separation/Filtration.[1] |
| E-Factor (kg waste/kg product) | ~15-20 (Solvent intensive) | ~8-12 (Recyclable solvents) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Corey-Chaykovsky Epoxidation (Optimized for Safety)
Rationale: We utilize KOtBu instead of NaH to eliminate hydrogen gas evolution, a critical safety enhancement for scale-up.
-
Ylide Formation: To a dry reactor under N2, charge Trimethylsulfoxonium iodide (1.2 equiv) and dry THF (5 vol) .
-
Base Addition: Add KOtBu (1.25 equiv) portion-wise at 0°C. Critical Control Point: Maintain internal temperature <5°C to prevent ylide decomposition. Stir for 1 hour until a milky suspension forms.
-
Substrate Addition: Add Tetrahydropyran-4-carbaldehyde (1.0 equiv) in THF (2 vol) dropwise over 30 minutes.
-
Reaction: Warm to 25°C and stir for 4 hours. Monitor by GC (disappearance of aldehyde).
-
Quench & Workup: Pour mixture into cold water (10 vol). Extract with MTBE (3 x 5 vol). Wash organics with brine.[1]
-
Purification: Concentrate under reduced pressure. The crude oil often contains DMSO residues; fractional distillation is required for >98% purity.
Protocol B: MMPP Epoxidation of 4-Vinyltetrahydropyran
Rationale: MMPP is selected over m-CPBA due to its non-explosive nature and the solubility of its reduced form (Mg phthalate) in water, enabling a "filtration-free" workup in biphasic systems.
-
Preparation: Dissolve 4-vinyltetrahydro-2H-pyran (1.0 equiv) in Ethyl Acetate (5 vol) .
-
Oxidant Preparation: In a separate vessel, dissolve MMPP hexahydrate (0.6 equiv, providing 1.2 equiv active oxygen) in Water (5 vol) .
-
Biphasic Reaction: Add the aqueous MMPP solution to the organic phase under vigorous stirring at 20–25°C. Note: No phase transfer catalyst is usually required due to the surface activity of the reagents, but 1 mol% Aliquat 336 can accelerate kinetics.
-
Monitoring: Stir for 3 hours. Monitor by TLC or GC.
-
Workup (Self-Purifying): Stop stirring. The phases will separate. The lower aqueous layer contains the magnesium phthalate byproduct. Drain the aqueous layer.
-
Wash: Wash the organic layer with 10% Na2SO3 (to quench peroxides) and then saturated NaHCO3.
-
Isolation: Dry over MgSO4 and concentrate. This typically yields the epoxide in >95% purity without distillation.
Decision Pathways & Mechanism Visualization
The following diagram illustrates the mechanistic flow and decision logic for selecting the appropriate route based on available starting materials and scale constraints.
Figure 1: Synthetic decision matrix comparing the direct sulfur-ylide approach versus the two-step oxidative pathway. Route A offers speed for smaller batches, while Route B offers superior thermal safety and purification profiles for larger scales.
References
-
Corey-Chaykovsky Reaction Overview & Mechanism Source: Organic Chemistry Portal URL:[Link]
-
Scale-Up of Epoxidation Reactions (BMS-960 Case Study) Title: Regioselective epoxide ring opening for the stereospecific scale-up synthesis of BMS-960 Source: Organic Process Research & Development (via MDPI/NIH Context) URL:[Link]
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A Comparative Guide to the Reactivity and Application of Cyclic vs. Linear Epoxides in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Among the most versatile and widely employed intermediates are epoxides, or oxiranes. Their inherent ring strain makes them highly susceptible to nucleophilic attack, providing a reliable method for the stereospecific introduction of functional groups.[1][2]
This guide provides an in-depth comparative analysis of two fundamental classes of epoxides: cyclic epoxides, exemplified by cyclohexene oxide, and linear (or acyclic) epoxides, represented by propylene oxide. While both are three-membered cyclic ethers, the constraints of a larger ring system in cyclic epoxides introduce significant differences in their reactivity, stereochemical outcomes, and, consequently, their applications in complex molecule synthesis.[3][4]
Structural and Conformational Differences: The Root of Divergent Reactivity
The fundamental difference between cyclic and linear epoxides lies in the conformational rigidity imposed by the larger ring structure in the former.
-
Linear Epoxides (e.g., Propylene Oxide): These molecules possess a higher degree of conformational flexibility. The substituents on the epoxide ring can rotate freely, and the molecule can readily adopt a transition state that minimizes steric hindrance during nucleophilic attack.
-
Cyclic Epoxides (e.g., Cyclohexene Oxide): The epoxide ring is fused to a larger carbocyclic frame, which severely restricts its conformational freedom. In the case of cyclohexene oxide, the cyclohexane ring exists in a half-chair conformation. This rigidity dictates the trajectory of the incoming nucleophile and influences the regioselectivity of the ring-opening reaction.[5]
Caption: Representative structures of a linear and a cyclic epoxide.
Comparative Reactivity and Regioselectivity in Ring-Opening Reactions
The ring-opening of epoxides can be catalyzed by either acid or base, and the regiochemical outcome is a crucial consideration for synthetic chemists. The interplay of steric and electronic effects governs where the nucleophile will attack.[1][6]
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring.
-
Linear Epoxides: In asymmetrically substituted linear epoxides like propylene oxide, the nucleophile will preferentially attack the less sterically hindered carbon atom. This is a classic example of steric control in an SN2 reaction.[7]
-
Cyclic Epoxides: For cyclic epoxides, the situation is more complex. The incoming nucleophile must approach from the side opposite to the C-O bond. In the case of cyclohexene oxide, this leads to a trans-diaxial opening of the ring, a principle known as the Fürst-Plattner rule. The resulting product will have the two new substituents in a trans and diaxial arrangement.[8]
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The mechanism has characteristics of both SN1 and SN2 reactions.
-
Linear Epoxides: With an unsymmetrical linear epoxide, the regioselectivity depends on the substitution pattern. If one of the carbons is tertiary, the nucleophile will preferentially attack this more substituted carbon due to the development of a partial positive charge in the transition state, which is stabilized by the alkyl groups (electronic effect). If the carbons are primary and secondary, the attack will primarily occur at the less substituted carbon (steric effect).[9][10]
-
Cyclic Epoxides: In acid-catalyzed ring-opening of cyclic epoxides, the nucleophile still attacks to give a trans product. The regioselectivity is also influenced by the stability of the partial carbocation in the transition state. However, the conformational constraints of the ring system play a significant role in directing the nucleophile.[11]
Table 1: Comparative Summary of Ring-Opening Reactions
| Feature | Linear Epoxide (Propylene Oxide) | Cyclic Epoxide (Cyclohexene Oxide) |
| Reaction Conditions | Acid or Base Catalyzed | Acid or Base Catalyzed |
| Base-Catalyzed Regioselectivity | Attack at the less substituted carbon (steric control).[7] | Follows the Fürst-Plattner rule, leading to trans-diaxial opening.[8] |
| Acid-Catalyzed Regioselectivity | Attack at the more substituted carbon (electronic control) if a tertiary carbon is present.[10] | Attack leads to a trans-diol, with regioselectivity influenced by both electronic effects and conformational constraints.[11] |
| Stereochemistry of Product | Inversion of configuration at the site of attack. | trans-Diaxial product. |
Experimental Data: A Quantitative Look at Reactivity
Direct comparative studies on the kinetics of ring-opening polymerization (ROP) of propylene oxide (PO) and cyclohexene oxide (CHO) provide valuable quantitative insights into their relative reactivities.
One study systematically elucidated the mechanistic differences between PO and CHO using bifunctional organoborane catalysts. The findings revealed that CHO exhibits a significantly higher ROP activity compared to PO.[3]
Table 2: Kinetic Data for the Ring-Opening Polymerization of PO and CHO[3]
| Parameter | Propylene Oxide (PO) | Cyclohexene Oxide (CHO) |
| Turnover Frequency (TOF, h⁻¹) | 2735 | 7120 |
| Activation Energy (Ea, kJ/mol) | 66.8 | 39.7 |
| Reaction Order | Quasi-zero-order | First-order |
The higher reactivity of CHO in this specific catalytic system is attributed to its rigid six-membered ring structure, which weakens the coordination between the catalyst and the monomer, thereby accelerating the propagation step.[3] In contrast, another study on the copolymerization with carbon dioxide using a chromium salen catalyst found that propylene oxide leads to a higher proportion of cyclic carbonate compared to cyclohexene oxide, which predominantly forms the polycarbonate. This difference was attributed to the lower activation energy for the unimolecular pathway to the cyclic product for propylene oxide.[4] These examples highlight how the choice of catalyst and reaction conditions can exploit the inherent structural differences between linear and cyclic epoxides to achieve different outcomes.
Experimental Protocols: A Practical Guide to Comparative Studies
To illustrate the practical aspects of handling and reacting these two classes of epoxides, the following are detailed protocols for their acid- and base-catalyzed ring-opening with a simple nucleophile, methanol.
Acid-Catalyzed Methanolysis of Propylene Oxide
Objective: To synthesize a mixture of 1-methoxy-2-propanol and 2-methoxy-1-propanol and to determine the regioselectivity of the reaction.
Materials:
-
(R)-(+)-Propylene oxide
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a solution of (R)-(+)-propylene oxide (1.0 g, 17.2 mmol) in anhydrous methanol (20 mL) at 0 °C, add a catalytic amount of concentrated sulfuric acid (0.1 mL).[12]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product mixture.
-
Characterize the product ratio by ¹H NMR or GC-MS to determine the regioselectivity.
Base-Catalyzed Methanolysis of Cyclohexene Oxide
Objective: To synthesize trans-2-methoxycyclohexanol.
Materials:
-
Cyclohexene oxide
-
Anhydrous methanol
-
Sodium metal
-
Water
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (0.40 g, 17.4 mmol) to anhydrous methanol (20 mL) under an inert atmosphere at 0 °C.
-
To this solution, add cyclohexene oxide (1.7 g, 17.3 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Characterize the product by ¹H NMR and ¹³C NMR to confirm the trans stereochemistry.
Caption: A generalized workflow for the comparative study of epoxide ring-opening reactions.
Analytical Techniques for Product Characterization
A thorough analysis of the reaction products is essential to determine the yield, regioselectivity, and stereoselectivity of the ring-opening reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the products. Protons and carbons on the epoxide ring have characteristic chemical shifts (protons: 2.5-3.5 ppm; carbons: 40-60 ppm).[13][14] The coupling constants between protons can help to elucidate the stereochemistry of the ring-opened product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying volatile products. It can be used to determine the ratio of regioisomers formed in a reaction.[15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of less volatile or thermally labile products. Chiral HPLC can be used to determine the enantiomeric excess of chiral products.[17][18]
Conclusion and Future Outlook
The choice between a linear and a cyclic epoxide in a synthetic strategy is a nuanced decision that depends on the desired stereochemical outcome and the specific reaction conditions to be employed. Linear epoxides offer greater flexibility and are often governed by straightforward steric and electronic effects. In contrast, cyclic epoxides provide a means to introduce functionality with a high degree of stereochemical control due to their conformational rigidity, often leading to the formation of trans-diaxial products.
For drug development professionals, understanding these differences is paramount. The ability to predictably control the stereochemistry at multiple centers is a cornerstone of modern pharmaceutical synthesis. The insights provided in this guide, from fundamental principles of reactivity to practical experimental considerations, are intended to empower researchers to make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and selective syntheses of complex molecular targets.
References
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- Zhang, Y., et al. (2025).
- Darensbourg, D. J., et al. (2011). Differences in Reactivity of Epoxides in the Copolymerisation with Carbon Dioxide by Zinc-Based Catalysts: Propylene Oxide versus Cyclohexene Oxide.
- TSI Journals. (n.d.).
- Request PDF. (n.d.). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives.
- Chemistry Steps. (2020). Epoxides Ring-Opening Reactions.
- Darensbourg, D. J., et al. (2003). Comparative kinetic studies of the copolymerization of cyclohexene oxide and propylene oxide with carbon dioxide in the presence of chromium salen derivatives.
- Benchchem. (2025).
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- Dupard-Julien, C. L., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
- Di Mauro, E., et al. (n.d.). FTIR and GCMS analysis of epoxy resin decomposition products feeding. arXiv.org.
- Blicke, F. F., & Wright, P. E. (1959). The Reaction of Propylene Oxide, Styrene Oxide, and Cyclohexene Oxide with an Ivanov Reagent.
- Hoebbel, D., et al. (n.d.). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. SciSpace.
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- Dupard-Julien, C. L., et al. (2007).
- Li, T., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. PMC.
- Grabowsky, S., et al. (2011).
- Oregon State University. (2020). Electronic Effects in Epoxide Ring Opening.
- SIELC Technologies. (2018). Separation of Heptachlor epoxide on Newcrom R1 HPLC column.
- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
- van der Heijden, H., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
- Kaur, N. (2023).
- Abdullah, B. M., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI.
- kth.diva. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions.
- Chrom Tech, Inc. (2025).
- Hauff, S., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI.
- Diva-Portal.org. (2022). DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React.
- ACS Publications. (2025).
- The Royal Society of Chemistry. (2015).
- Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Oregon State University. (2020). Spectroscopy of Ethers and Epoxides.
- Pearson. (n.d.). In Chapter 13, we learned that epoxide opening can give different....
- Vapourtec Ltd. (2025).
- Chemistry Stack Exchange. (2013).
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- van der Heijden, H., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- ResearchGate. (2025). (PDF) Lewis Acid‐Catalyzed Ring‐Opening Alcoholysis of Cyclohexene Oxide: The Role of Open Metal Sites in the Bi(III)‐based Metal‐Organic Framework SU‐101.
- University of Toronto. (n.d.).
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Safety Operating Guide
4-(Oxiran-2-yl)oxane proper disposal procedures
Professional Disposal and Handling Guide for 4-(Oxiran-2-yl)oxane
For researchers and drug development professionals, the management of reactive building blocks like 4-(Oxiran-2-yl)oxane (also known as tetrahydropyran-4-oxirane) requires a rigorous, systems-based approach to laboratory safety. Because this compound features a highly strained, three-membered oxirane (epoxide) ring, it is susceptible to facile ring-opening reactions. Improper disposal or accidental mixing with incompatible waste streams can lead to uncontrolled exothermic reactions, pressurization of waste containers, and severe exposure risks.
This guide outlines the causal mechanisms behind epoxide hazards and provides a self-validating, step-by-step operational protocol for the safe, regulatory-compliant disposal of 4-(Oxiran-2-yl)oxane waste streams.
Mechanistic Hazard Profile and Causality
To manage 4-(Oxiran-2-yl)oxane effectively, operators must understand the thermodynamic drivers of its reactivity. The epoxide moiety possesses significant ring strain (approximately 114 kJ/mol), making it highly reactive toward nucleophiles (e.g., amines, alcohols, thiols) and susceptible to both acid- and base-catalyzed polymerization.
Table 1: 4-(Oxiran-2-yl)oxane Waste Hazard Profile & Mitigation Logic
| Chemical Property | Operational Risk in Waste Streams | Causal Mechanism | Required Mitigation Strategy |
| Epoxide Ring Strain | Exothermic runaway / Container rupture | Nucleophilic attack by co-mingled waste (e.g., amines) triggers rapid, heat-generating ring-opening. | Strict Segregation: Never mix with amine, acid, or base waste streams. |
| Alkylating Potential | Toxicity / Mutagenicity | Electrophilic nature of the epoxide carbon can alkylate biological macromolecules upon exposure. | Containment: Handle exclusively in fume hoods; utilize proper PPE (nitrile gloves, lab coat, goggles). |
| Flammability | Fire hazard in Satellite Accumulation Areas | High vapor pressure and low flash point can create ignitable mixtures in headspace. | Grounding: Store in sealed, grounded containers away from ignition sources or oxidizers. |
Regulatory Framework: EPA RCRA Compliance
In the United States, the disposal of reactive and hazardous chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1]. RCRA establishes a "cradle-to-grave" framework, ensuring that hazardous waste is tracked and managed safely from the moment of generation to its final destruction[1].
Under 40 CFR Part 261, 4-(Oxiran-2-yl)oxane waste must be classified as a solid hazardous waste due to its reactivity and potential ignitability[2]. Professional laboratories must not attempt to chemically "neutralize" or treat epoxide waste in-house (e.g., intentionally reacting it to form a diol) unless operating under a specific, permitted RCRA waste treatment protocol, as unauthorized treatment violates federal regulations and introduces severe safety risks.
Step-by-Step Disposal Methodology
The following protocol ensures compliance with institutional Environmental Health and Safety (EHS) standards and federal RCRA guidelines.
Step 1: Waste Segregation (Critical Step)
-
Action: Designate a specific, dedicated waste container exclusively for non-halogenated organic waste containing 4-(Oxiran-2-yl)oxane.
-
Causality: Preventing the introduction of aqueous acids, bases, or nucleophilic organic compounds (like primary amines commonly used in drug discovery) prevents spontaneous, exothermic polymerization in the waste vessel.
Step 2: Primary Containment Selection
-
Action: Use an EHS-approved, chemically compatible container, such as a high-density polyethylene (HDPE) carboy or a borosilicate glass bottle coated in safety plastic. Ensure the container has a secure, PTFE-lined cap.
-
Causality: PTFE prevents the solvent from degrading the cap seal, while safety-coated glass or HDPE prevents catastrophic shattering in the event of minor pressurization.
Step 3: RCRA-Compliant Labeling
-
Action: Before adding the first drop of waste, affix a standard "Hazardous Waste" tag. Explicitly list "4-(Oxiran-2-yl)oxane" and the primary solvent. Check the boxes for "Flammable" and "Reactive."
-
Causality: Accurate labeling is legally required under 40 CFR Part 261[2] and provides emergency responders with critical information in the event of a spill.
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed waste container in a designated SAA at or near the point of generation (e.g., under the fume hood). The container must be kept in secondary containment (a chemically resistant tray) and must remain closed at all times except when actively adding waste.
-
Causality: Secondary containment captures spills if the primary vessel fails. Keeping the container closed prevents the escape of volatile, toxic epoxide vapors into the laboratory environment.
Step 5: Institutional EHS Transfer
-
Action: Once the container is 80% full (or reaches the institutional time limit, typically 90 days to 1 year depending on generator status), submit a waste pickup request to your institutional EHS department.
-
Causality: EHS professionals will manifest the waste for transport to a licensed RCRA Subtitle C facility, typically for high-temperature incineration, completing the cradle-to-grave lifecycle[1].
Waste Management Workflow
4-(Oxiran-2-yl)oxane laboratory waste segregation and RCRA disposal workflow.
References
-
RCRA Orientation Manual: Table of Contents and Foreword - EPA. Environmental Protection Agency. Available at:[Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. Electronic Code of Federal Regulations. Available at: [Link]
Sources
Personal protective equipment for handling 4-(Oxiran-2-yl)oxane
Executive Summary & Hazard Architecture
4-(Oxiran-2-yl)oxane (also known as 2-(4-tetrahydropyranyl)oxirane) presents a dual-hazard profile combining the reactivity of an epoxide (oxirane) with the peroxide-forming potential of a cyclic ether (oxane/tetrahydropyran) .
Unlike standard laboratory solvents, this compound must be treated as a potential alkylating agent . The primary risks are not just immediate burns, but sensitization (immune response) and genotoxicity (DNA damage) due to the strained epoxide ring.
The Golden Rules of Operation:
-
Assume Permeation: Standard nitrile gloves provide only momentary splash protection against epoxides.
-
Zero Inhalation: All operations must occur within a certified fume hood.
-
Peroxide Awareness: Verify the age of the container; the oxane ring can form explosive peroxides upon prolonged storage.
Risk Assessment & Causality (The "Why")
To ensure safety, we must understand the chemical mechanism of injury.
| Hazard Class | Chemical Mechanism | Consequence |
| Genotoxicity & Carcinogenicity | Alkylation: The strained 3-membered epoxide ring is an electrophile that can covalently bind to nucleophilic DNA bases (guanine). | Potential for mutations and cancer; effects are cumulative and often delayed. |
| Sensitization (Allergic Response) | Haptenization: Epoxides react with skin proteins to form immunogenic complexes. | Once sensitized, even trace exposure can trigger anaphylactic-like reactions or severe dermatitis. |
| Ocular Damage | Cross-linking: Vapors or splashes can cross-link corneal proteins. | Irreversible corneal opacity or blindness; safety glasses are insufficient. |
| Flammability/Explosion | Peroxidation: The ether oxygen in the tetrahydropyran ring can react with atmospheric oxygen to form unstable hydroperoxides. | Explosion risk upon concentration (e.g., rotary evaporation) or friction (opening crusted caps). |
PPE Selection Matrix
This matrix prioritizes permeation resistance over dexterity. Standard nitrile gloves are not sufficient for prolonged contact with epoxides.
Hand Protection Strategy
-
Primary Barrier (Critical): Laminate Film (e.g., Silver Shield® / Norfoil®) .
-
Why: Epoxides rapidly swell and permeate nitrile and latex. Laminate film offers >4 hours breakthrough time.
-
-
Outer Barrier (Dexterity): Disposable Nitrile (min 5 mil) .
-
Why: Laminate gloves are slippery and ill-fitting. Wearing nitrile over them provides grip and protects the expensive laminate glove from physical tears.
-
PPE Specification Table
| Body Zone | Recommended Equipment | Operational Logic |
| Hands (Handling Stock) | Layered System: 1. Inner: Laminate (Silver Shield)2. Outer: Nitrile (5 mil) | Laminate stops the chemical; Nitrile provides grip. Change outer gloves immediately upon splash. |
| Hands (Trace/Dilute) | Double Nitrile (min 5 mil each) | Acceptable only for dilute solutions (<10 mM). Change every 15 minutes regardless of exposure. |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow vapors to bypass the lens. Goggles seal the ocular cavity against alkylating vapors. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary Control. If hood is unavailable, a Full-Face Respirator with Organic Vapor (OV) cartridges is required. |
| Body | Lab Coat (Poly/Cotton or Nomex) + Chemical Apron | Standard coats absorb liquids. Use a rubber/Tyvek apron for transfer operations >100 mL. |
Operational Workflow: The "Safe Path"
This self-validating workflow ensures that no safety check is skipped.
Caption: Operational logic flow for handling 4-(Oxiran-2-yl)oxane, prioritizing peroxide detection and PPE layering.
Detailed Protocol Steps
Step 1: Pre-Work Integrity Check
-
Peroxide Test: If the bottle has been opened previously or is >6 months old, test for peroxides using colorimetric strips (e.g., Quantofix). If >10 ppm, do not distill or concentrate .
-
Glove Inflation: Inflate the inner laminate glove with air and roll the cuff to check for pinholes. These gloves are often reused; integrity checks are vital.[1]
Step 2: Active Handling
-
Transfers: Use positive displacement pipettes or glass syringes. Avoid pouring, which increases surface area for vaporization.
-
Heating: If the reaction requires heat, use a silicone oil bath or heating block. Never heat a closed system containing this ether-epoxide; pressure buildup can be rapid.
Step 3: Spill Management (Small Scale < 50 mL)
-
Alert: Announce the spill.
-
Absorb: Do not use paper towels (flammability risk). Use a polypropylene absorbent pad or vermiculite.
-
Deactivate: Once absorbed, wipe the surface with a mild soap solution. Avoid strong acids/bases for cleanup, as they can trigger exothermic polymerization of the epoxide.
Disposal & Waste Management
Proper disposal prevents downstream exposure to waste handlers.
| Waste Stream | Classification | Packaging Requirement |
| Liquid Waste | Hazardous Organic (Toxic/Flammable) | High-density polyethylene (HDPE) or glass carboy. Do not mix with oxidizers (Nitric Acid) . |
| Solid Waste | Hazardous Debris (Trace) | Double-bagged in thick polyethylene bags (min 4 mil). Label "Contains Epoxides - Sensitizer." |
| Sharps | Bio/Chem Hazard | Rigid puncture-proof container. Syringes used for transfer must not be recapped. |
Crucial Note on Quenching: While epoxides can be hydrolyzed to diols using acidic water, this reaction is exothermic. For 4-(Oxiran-2-yl)oxane, do not attempt bench-top quenching of pure material . Dispose of it as hazardous waste to be incinerated by a licensed contractor.
References
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3] [Link]2][3]
-
University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Environmental Health & Radiation Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
